molecular formula C9H12BrNO B582601 5-Bromo-3-methyl-2-propoxypyridine CAS No. 1261972-34-2

5-Bromo-3-methyl-2-propoxypyridine

Cat. No.: B582601
CAS No.: 1261972-34-2
M. Wt: 230.105
InChI Key: UJJZJPKXSPIBPV-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-2-propoxypyridine (CAS 1261972-34-2) is a brominated pyridine derivative of interest in organic and pharmaceutical research. The compound is supplied as a liquid with a stated purity of 97% . Its molecular formula is C9H12BrNO, and it has a molecular weight of 230.1 g/mol . Pyridine derivatives similar to this compound are frequently employed as key building blocks in synthetic chemistry, particularly in palladium-catalyzed Suzuki cross-coupling reactions to create novel, complex structures for biological evaluation . These derivatives are known to be explored for a range of potential biological activities, including antimicrobial and antithrombolytic properties . As a functionalized pyridine, this compound serves as a versatile synthetic intermediate for researchers developing new chemical entities in medicinal chemistry and materials science. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-methyl-2-propoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-3-4-12-9-7(2)5-8(10)6-11-9/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJZJPKXSPIBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC=C(C=C1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682466
Record name 5-Bromo-3-methyl-2-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261972-34-2
Record name 5-Bromo-3-methyl-2-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-methyl-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for 5-Bromo-3-methyl-2-propoxypyridine, a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process, commencing from commercially available precursors. This document provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a three-step process. The general strategy involves the initial formation of a 2-chloro-3-methylpyridine intermediate, followed by bromination at the 5-position, and finally, a nucleophilic aromatic substitution to introduce the 2-propoxy group.

A key intermediate in this proposed pathway is 5-bromo-2-chloro-3-methylpyridine. The synthesis of this intermediate can be achieved from 2-amino-5-bromo-3-methylpyridine. The final step involves a Williamson ether synthesis, a well-established method for forming ethers, by reacting the 2-chloro substituted pyridine with sodium propoxide. This nucleophilic substitution preferentially occurs at the 2- and 4-positions of the pyridine ring due to the electron-withdrawing nature of the nitrogen atom, which stabilizes the anionic intermediate.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key reactions in the synthesis of this compound. The data is compiled from analogous reactions found in the literature and serves as a guideline for expected outcomes.

StepReactionReactantsReagents/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
1Chlorination2-Amino-5-bromo-3-methylpyridineSodium nitrite, Hydrochloric acidWater0 - 51 - 270-80
2Propoxylation5-Bromo-2-chloro-3-methylpyridine, PropanolSodium HydrideDMF25 - 7012 - 2485-95

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-chloro-3-methylpyridine

This protocol is adapted from established Sandmeyer-type reactions for the conversion of amino-pyridines to chloro-pyridines.

Materials:

  • 2-Amino-5-bromo-3-methylpyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-bromo-3-methylpyridine in concentrated hydrochloric acid, cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional hour.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-2-chloro-3-methylpyridine.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of this compound

This protocol utilizes the Williamson ether synthesis for the introduction of the propoxy group.

Materials:

  • 5-Bromo-2-chloro-3-methylpyridine

  • n-Propanol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous n-propanol and anhydrous DMF.

  • Cool the solution in an ice bath and carefully add sodium hydride portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to form the sodium propoxide.

  • Slowly add a solution of 5-bromo-2-chloro-3-methylpyridine in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain this compound.

Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product 2_Amino_5_bromo_3_methylpyridine 2-Amino-5-bromo-3-methylpyridine 5_Bromo_2_chloro_3_methylpyridine 5-Bromo-2-chloro-3-methylpyridine 2_Amino_5_bromo_3_methylpyridine->5_Bromo_2_chloro_3_methylpyridine  NaNO₂, HCl    (Sandmeyer Reaction)   5_Bromo_3_methyl_2_propoxypyridine This compound 5_Bromo_2_chloro_3_methylpyridine->5_Bromo_3_methyl_2_propoxypyridine  CH₃CH₂CH₂ONa    (Williamson Ether Synthesis)  

Caption: Synthesis pathway for this compound.

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-3-methyl-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Bromo-3-methyl-2-propoxypyridine (CAS No. 1261972-34-2). Due to the limited availability of experimental data for this specific compound, this document also presents comparative data for structurally similar molecules to offer valuable context for researchers. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided, alongside a discussion of the potential role of substituted pyridines like the title compound in medicinal chemistry and drug discovery.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their versatile chemical nature allows for a wide range of functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4] this compound is a halogenated and alkylated pyridine derivative with potential applications as a key intermediate in the synthesis of novel bioactive molecules. Understanding its physicochemical properties is paramount for its effective utilization in drug design, process development, and formulation.

This guide aims to consolidate the available information on this compound and to provide a practical framework for its experimental characterization.

Physicochemical Properties

While specific experimental data for this compound is scarce in publicly available literature, its basic molecular properties have been determined.[5] For a comprehensive understanding, the following table includes these properties alongside experimental data for structurally related compounds. This comparative approach allows for informed estimations of the properties of the title compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound5-Bromo-2-methoxy-3-methylpyridine2-Amino-5-bromo-3-methylpyridine5-Bromo-3-methyl-2-nitropyridine
CAS Number 1261972-34-2[5]760207-87-2[6]3430-21-5114042-02-3[7]
Molecular Formula C₉H₁₂BrNO[5]C₇H₈BrNO[6]C₆H₇BrN₂C₆H₅BrN₂O₂
Molecular Weight 230.10 g/mol [5]202.05 g/mol [6]187.04 g/mol 217.02 g/mol
Melting Point Data not availableData not available88-95 °CData not available
Boiling Point Data not availableData not availableData not availableData not available
Calculated logP Data not available2.2[6]Data not availableData not available
SMILES CCCOC1=NC=C(Br)C=C1C[5]COC1=NC=C(Br)C=C1CCC1=CC(=C(N)N=C1)BrCC1=CC(=C(N(=O)=O)N=C1)Br

Experimental Protocols

The following sections detail standardized experimental procedures for determining key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity.[8]

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.[9]

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.[10]

  • Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.[8] A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point provides information about the volatility of a liquid compound.

Methodology:

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a fusion tube or a small test tube.[11][12]

  • Apparatus: A Thiele tube or a similar heating block setup is used, along with a thermometer and a sealed-end capillary tube.[11][13]

  • Procedure: The fusion tube containing the sample and an inverted capillary tube is heated gently.[14] As the liquid heats, air trapped in the capillary tube will be expelled, forming a stream of bubbles. The heat source is then removed.

  • Data Recording: The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[15] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[15]

Solubility Determination

Solubility data is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Procedure: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a test tube.[16] A measured volume of the solvent (e.g., 1 mL) is added.[17] The mixture is vortexed or shaken vigorously for a set period (e.g., 1 minute) at a controlled temperature.[17][18]

  • Observation: The solubility is determined by visual inspection. If the solid completely dissolves, it is considered soluble. If it remains undissolved, it is insoluble. Varying degrees of solubility can be noted.[16]

  • Quantitative Analysis: For precise solubility determination, the saturated solution can be filtered, and the concentration of the dissolved compound can be measured using techniques like UV-Vis spectroscopy or HPLC.

Partition Coefficient (logP) Determination

The partition coefficient between n-octanol and water (logP) is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[19]

Methodology (Shake Flask Method):

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the layers to separate.[20]

  • Sample Preparation: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: A measured volume of the solution is mixed with an equal volume of the other phase in a separatory funnel. The funnel is shaken vigorously to allow for partitioning of the compound between the two phases.[20]

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).[20]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[21]

Synthesis and Potential Applications

While a specific synthesis protocol for this compound was not found, a general synthetic approach can be inferred from the synthesis of related compounds.

G Starting_Material Substituted Pyridine (e.g., 2-Chloro-3-methylpyridine) Reaction_Step_1 Nucleophilic Substitution Starting_Material->Reaction_Step_1 Propoxide source Intermediate Alkoxypyridine Derivative Reaction_Step_1->Intermediate Reaction_Step_2 Bromination Intermediate->Reaction_Step_2 Brominating agent (e.g., NBS) Final_Product This compound Reaction_Step_2->Final_Product

Caption: A plausible synthetic workflow for this compound.

Substituted pyridines are invaluable building blocks in the synthesis of pharmaceuticals.[22][23] The bromo and alkoxy functional groups on this compound offer multiple reaction sites for further molecular elaboration, for instance, through cross-coupling reactions like the Suzuki reaction.[24]

G cluster_0 Drug Discovery Pipeline Building_Block This compound Chemical_Modification Chemical Modification (e.g., Suzuki Coupling) Building_Block->Chemical_Modification Library_Synthesis Library of Novel Compounds Chemical_Modification->Library_Synthesis Biological_Screening Biological Screening Library_Synthesis->Biological_Screening Lead_Compound Lead Compound Biological_Screening->Lead_Compound

Caption: The role of substituted pyridines as building blocks in drug discovery.

Conclusion

This technical guide has summarized the currently available physicochemical information for this compound and has provided a framework for its experimental characterization. The comparative data from related compounds, along with detailed experimental protocols, offer a valuable resource for researchers working with this and similar molecules. The versatile nature of the substituted pyridine scaffold suggests that this compound holds promise as a key intermediate in the development of novel chemical entities with potential therapeutic applications. Further experimental investigation into the properties of this compound is warranted to fully elucidate its potential in medicinal chemistry and materials science.

References

In-Depth Technical Guide: 5-Bromo-3-methyl-2-propoxypyridine (CAS No. 1261972-34-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 5-Bromo-3-methyl-2-propoxypyridine is limited. This guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds. Experimental protocols are representative and may require optimization.

Introduction

This compound is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The presence of a bromine atom at the 5-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of more complex molecules. The 2-propoxy group can influence the compound's lipophilicity and metabolic stability, while the 3-methyl group can affect its steric and electronic properties. This combination of functional groups makes this compound a potentially valuable building block in drug discovery and development.

Physicochemical and Spectral Data

PropertyValueSource/Comment
CAS Number 1261972-34-2Commercial Supplier Listings
Molecular Formula C9H12BrNOCalculated
Molecular Weight 230.10 g/mol Calculated
Appearance Not AvailableExpected to be a solid or liquid
Melting Point Not Available
Boiling Point Not Available
Solubility Not AvailableLikely soluble in organic solvents
¹H NMR Not AvailableSpectral data is not publicly available
¹³C NMR Not AvailableSpectral data is not publicly available
Mass Spectrum Not AvailableSpectral data is not publicly available
Purity >95% (typical)Based on commercial availability

Synthesis

The most probable synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This would involve the reaction of a suitable 2-halopyridine precursor with sodium propoxide.

General Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a general guideline for the synthesis of 2-alkoxypyridines from 2-halopyridines and may be adapted for the synthesis of this compound.

Materials:

  • 5-Bromo-2-chloro-3-methylpyridine (or 2,5-dibromo-3-methylpyridine)

  • Sodium metal

  • Anhydrous propan-1-ol

  • Anhydrous solvent (e.g., DMF, DMSO, or THF)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Preparation of Sodium Propoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) in small portions to anhydrous propan-1-ol at room temperature with stirring. The reaction is exothermic. Allow the mixture to stir until all the sodium has reacted to form a clear solution of sodium propoxide.

  • Substitution Reaction: In a separate flask, dissolve 5-Bromo-2-chloro-3-methylpyridine (1.0 equivalent) in an anhydrous solvent. To this solution, add the freshly prepared sodium propoxide solution dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is typically heated to a temperature between 60-100 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product & Purification r1 5-Bromo-2-chloro-3-methylpyridine p1 Nucleophilic Aromatic Substitution r1->p1 r2 Sodium Propoxide r2->p1 c1 Anhydrous Solvent (e.g., DMF) c1->p1 c2 Heat (60-100 °C) c2->p1 pur Work-up & Purification p1->pur prod This compound pur->prod

Caption: Synthetic workflow for this compound.

Applications in Drug Development

While specific applications for this compound are not documented, its structural motifs suggest potential utility in several areas of drug discovery.

  • Scaffold for Library Synthesis: The bromo- and propoxy-substituted pyridine core can serve as a versatile starting point for the generation of compound libraries for high-throughput screening. The bromine atom can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents.

  • Medicinal Chemistry Building Block: Pyridine derivatives are present in numerous approved drugs. This compound could be used as an intermediate in the synthesis of more complex molecules with potential therapeutic activities, such as kinase inhibitors, GPCR modulators, or anti-infective agents.

Signaling Pathways

There is no information available in the scientific literature linking this compound to any specific signaling pathways.

Conclusion

This compound is a chemical entity with potential as a building block in medicinal chemistry and drug discovery. While specific experimental data and applications are currently lacking in the public domain, its synthesis is achievable through established methodologies like nucleophilic aromatic substitution. Further research is warranted to elucidate its physicochemical properties, biological activities, and potential therapeutic applications. The synthetic workflow provided in this guide offers a starting point for researchers interested in exploring the potential of this and related compounds.

5-Bromo-3-methyl-2-propoxypyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-3-methyl-2-propoxypyridine: Molecular Properties and Synthesis Context

This guide provides a detailed overview of the molecular formula and weight of this compound, targeted at researchers, scientists, and professionals in drug development. It includes a comparative analysis with structurally similar compounds and outlines a general synthetic methodology based on established protocols for related pyridine derivatives.

Molecular Profile of this compound

The molecular structure of this compound is defined by a pyridine core substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and a propoxy group at the 2-position. Based on its chemical structure, the molecular formula and weight have been calculated.

Table 1: Calculated Molecular Data for this compound

PropertyValue
Molecular FormulaC₉H₁₂BrNO
Molecular Weight230.10 g/mol

Comparative Analysis with Related Pyridine Derivatives

For contextual understanding and to facilitate comparison in research and development, the following table summarizes the molecular properties of several structurally related bromo-methyl-pyridine derivatives.

Table 2: Molecular Properties of Related Bromo-Methyl-Pyridine Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )
5-Bromo-3-methyl-2-nitropyridineC₆H₅BrN₂O₂217.02
5-Bromo-2-cyano-3-methylpyridineC₇H₅BrN₂197.04[1]
5-Bromo-2-methoxy-3-methylpyridineC₇H₈BrNO202.05[2]
5-Bromo-2-methyl-3-nitropyridineC₆H₅BrN₂O₂217.020[3]
5-Bromo-2-methylpyridin-3-olC₆H₆BrNO188.02[4]
5-Bromo-2-methylpyridineC₆H₆BrN172.02[5]

General Experimental Protocol for Synthesis

While a specific experimental protocol for the synthesis of this compound was not found in the searched literature, a general synthetic route can be proposed based on established methods for analogous pyridine derivatives, such as the synthesis of 5-bromo-2-methoxypyridine from 2,5-dibromopyridine[6]. The synthesis would likely involve a nucleophilic substitution reaction.

Proposed Synthesis of this compound:

  • Starting Material: A suitable starting material would be a di-substituted pyridine such as 2,5-dibromo-3-methylpyridine.

  • Reagents: Sodium propoxide, prepared by reacting propanol with a strong base like sodium hydride, would serve as the nucleophile.

  • Reaction: The 2,5-dibromo-3-methylpyridine would be dissolved in an appropriate solvent, such as propanol or a non-protic polar solvent like DMF or DMSO.

  • Nucleophilic Substitution: Sodium propoxide is added to the solution. The propoxide ion will preferentially attack the 2-position of the pyridine ring, which is more activated towards nucleophilic substitution than the 5-position, displacing one of the bromine atoms.

  • Reaction Conditions: The reaction mixture is typically heated to drive the substitution to completion. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove inorganic salts. The crude product is purified using column chromatography or distillation to yield pure this compound.

This proposed methodology is based on the synthesis of similar alkoxy-pyridines and may require optimization of reaction conditions, solvents, and purification techniques for this specific compound.

Logical Derivation of Molecular Properties

The following diagram illustrates the logical workflow for determining the molecular formula and weight of this compound from its chemical name.

Molecular_Derivation cluster_components Structural Components CompoundName This compound Pyridine Pyridine Core (C5H5N) CompoundName->Pyridine is composed of Bromo 5-Bromo (-Br) CompoundName->Bromo is composed of Methyl 3-Methyl (-CH3) CompoundName->Methyl is composed of Propoxy 2-Propoxy (-OC3H7) CompoundName->Propoxy is composed of Formula Molecular Formula C9H12BrNO Pyridine->Formula combine to form Bromo->Formula combine to form Methyl->Formula combine to form Propoxy->Formula combine to form MolWeight Molecular Weight 230.10 g/mol Formula->MolWeight is used to calculate

Caption: Logical derivation of molecular formula and weight.

References

Spectroscopic Characterization of 5-Bromo-3-methyl-2-propoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-3-methyl-2-propoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The document outlines the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for easy reference. Detailed experimental protocols for acquiring these spectra are also provided, alongside a visual workflow of the entire process. This guide serves as a practical resource for researchers engaged in the synthesis, identification, and analysis of this and related compounds.

Predicted Spectral Data

Due to the limited availability of public experimental data for this compound, the following tables present predicted spectral data based on the analysis of its chemical structure and comparison with similar compounds. These tables are intended to serve as a reference and guide for the interpretation of experimentally obtained spectra.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95d1HH-6
~7.50d1HH-4
~4.25t2HO-CH ₂-CH₂-CH₃
~2.25s3HAr-CH
~1.75sext2HO-CH₂-CH ₂-CH₃
~0.95t3HO-CH₂-CH₂-CH

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Coupling constants (J) are predicted to be in the typical range for ortho-coupling in pyridines and alkyl chains.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~162.5C-2
~150.0C-6
~142.0C-4
~128.0C-3
~115.0C-5
~70.0O-C H₂-CH₂-CH₃
~22.0O-CH₂-C H₂-CH₃
~18.0Ar-C H₃
~10.5O-CH₂-CH₂-C H₃

Solvent: CDCl₃

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (aromatic)
2960-2850StrongC-H stretch (aliphatic)
1580-1550StrongC=N, C=C stretch (pyridine ring)
1470-1430MediumC-H bend (aliphatic)
1250-1200StrongC-O-C stretch (asymmetric)
1050-1000StrongC-O-C stretch (symmetric)
~830StrongC-H out-of-plane bend (aromatic)
~600Medium-StrongC-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
231/233High[M]⁺ (Molecular ion, bromine isotopes)
188/190Medium[M - C₃H₇]⁺
159/161Medium[M - OC₃H₇]⁺
78Low[C₅H₄N]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1]

    • To ensure homogeneity, gently vortex or sonicate the mixture until the sample is fully dissolved.[1]

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • The final solution height in the NMR tube should be between 4.0 and 5.0 cm.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[2][3]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[1]

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[1]

    • Tune and match the probe to the desired nucleus (¹H or ¹³C).[1]

    • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method) :

    • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.[4]

    • Place a single, clean salt plate (e.g., NaCl or KBr) on a flat surface.[4]

    • Apply one or two drops of the solution onto the salt plate and allow the solvent to evaporate completely, leaving a thin film of the compound.[4]

  • Data Acquisition :

    • Place the salt plate with the sample film in the spectrometer's sample holder.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization :

    • Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this, direct insertion or injection into a gas chromatograph (GC-MS) is suitable.[5]

    • For electron ionization (EI), the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[6][7] This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[7]

  • Mass Analysis and Detection :

    • The resulting ions (molecular ion and any fragment ions) are accelerated by an electric field into the mass analyzer.[7]

    • The mass analyzer, often a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge (m/z) ratio.[7]

    • A detector at the end of the analyzer records the abundance of ions at each m/z value.[7]

    • The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion. The most intense peak is designated as the base peak with 100% relative abundance.[6]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to data analysis in the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Analysis Sample 5-Bromo-3-methyl- 2-propoxypyridine Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plate Sample->Prep_IR Prep_MS Prepare for GC Injection Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Data_NMR ¹H & ¹³C NMR Spectra Acq_NMR->Data_NMR Data_IR IR Spectrum Acq_IR->Data_IR Data_MS Mass Spectrum Acq_MS->Data_MS Analysis Structure Elucidation & Confirmation Data_NMR->Analysis Data_IR->Analysis Data_MS->Analysis

Caption: Workflow of Spectroscopic Data Acquisition and Analysis.

References

Commercial Availability and Technical Profile of 5-Bromo-3-methyl-2-propoxypyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 5-Bromo-3-methyl-2-propoxypyridine, a substituted pyridine derivative of interest to researchers, scientists, and professionals in drug development. This document outlines its commercial availability, chemical properties, a plausible synthetic route, and its potential applications in medicinal chemistry.

Commercial Availability

This compound is commercially available from several chemical suppliers. Researchers can procure this compound for laboratory and research purposes.

Table 1: Commercial Suppliers of this compound

SupplierCAS NumberAdditional Information
BLD Pharm1261972-34-2Offers various quantities for research and development.[1]
Fluorochem1261972-34-2Listed as a research chemical.
abcr GmbH1261972-34-2Available for purchase.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. It is important to note that comprehensive experimental data for this specific molecule is limited in publicly accessible literature. The data presented is a combination of information from suppliers and predicted values.

Table 2: Physicochemical Data of this compound

PropertyValueSource
CAS Number 1261972-34-2BLD Pharm[1]
Molecular Formula C₉H₁₂BrNOBLD Pharm[1]
Molecular Weight 230.10 g/mol BLD Pharm[1]
IUPAC Name This compound-
Canonical SMILES CCCOC1=NC=C(Br)C=C1CFluorochem
Physical State Not specified (likely liquid or low-melting solid)Inferred
Boiling Point Not available-
Melting Point Not available-
Solubility Not available (likely soluble in organic solvents)Inferred

Synthesis Protocol

Proposed Synthesis: Williamson Ether Synthesis via Nucleophilic Aromatic Substitution

The proposed synthesis involves the reaction of 5-Bromo-2-chloro-3-methylpyridine with sodium propoxide. 2-halopyridines are known to undergo nucleophilic aromatic substitution reactions, particularly when the halogen is at the 2- or 4-position.[6][7][8][9] The propoxide anion acts as the nucleophile, displacing the chloride from the pyridine ring.

Starting Materials:

  • 5-Bromo-2-chloro-3-methylpyridine

  • Propan-1-ol

  • Sodium hydride (NaH) or other strong base

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Experimental Protocol:

  • Preparation of Sodium Propoxide: To a solution of propan-1-ol (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium propoxide.

  • Nucleophilic Aromatic Substitution: To the freshly prepared sodium propoxide solution, add a solution of 5-Bromo-2-chloro-3-methylpyridine (1.0 equivalent) in anhydrous THF dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and carefully quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

G Proposed Synthesis of this compound propanol Propan-1-ol propoxide Sodium Propoxide propanol->propoxide + NaH (Deprotonation) naH Sodium Hydride (NaH) naH->propoxide product This compound propoxide->product + 5-Bromo-2-chloro-3-methylpyridine (Nucleophilic Aromatic Substitution) start_pyridine 5-Bromo-2-chloro-3-methylpyridine start_pyridine->product

Caption: Proposed Williamson ether synthesis pathway.

Potential Applications in Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1][10][11][12][13] The pyridine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. The specific substitution pattern of this compound offers several features that are attractive for drug design:

  • Scaffold for Library Synthesis: The bromo-substituent provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries for high-throughput screening.

  • Modulation of Physicochemical Properties: The methyl and propoxy groups can influence the molecule's lipophilicity, solubility, and metabolic stability, which are critical parameters for pharmacokinetic optimization.

  • Bioisosteric Replacement: The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking interactions of other functional groups in biological systems.

While no specific biological activity has been reported for this compound, its structural motifs are present in compounds with a wide range of therapeutic applications, including but not limited to enzyme inhibitors and receptor modulators.[10]

G Role in Drug Discovery Workflow start This compound (Building Block) coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) start->coupling Functionalization library Diverse Chemical Library coupling->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt Structure-Activity Relationship Studies candidate Drug Candidate lead_opt->candidate

Caption: Drug discovery workflow utilizing the target compound.

Safety Information

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hazards: Likely to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Researchers should always consult the supplier-provided SDS before handling this chemical and perform a thorough risk assessment for any experimental procedures.

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for rigorous, experimentally validated data. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

The Reactive Nature of the Bromine Atom in 5-Bromo-3-methyl-2-propoxypyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 5-Bromo-3-methyl-2-propoxypyridine, a versatile building block in modern organic synthesis. The strategic placement of the bromine atom at the 5-position of the pyridine ring, influenced by the electron-donating propoxy group at the 2-position and the methyl group at the 3-position, makes it a prime candidate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide will delve into the key transformations of this molecule, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Grignard reagent formation, and lithiation, providing quantitative data from analogous systems and detailed experimental protocols to facilitate its application in research and development.

Core Reactivity and Electronic Effects

The reactivity of the C-Br bond in this compound is significantly influenced by the electronic environment of the pyridine ring. The 2-propoxy group, being an electron-donating group, increases the electron density of the ring, which can affect the oxidative addition step in cross-coupling reactions. The bromine at the 5-position is susceptible to metal-halogen exchange and is an excellent handle for introducing diverse functionalities. The general order of reactivity for halopyridines in palladium-catalyzed cross-coupling reactions is I > Br > Cl, making the bromo-substituent a reliable and efficient reaction partner.

Quantitative Data on Key Reactions

The following tables summarize quantitative data for key reactions involving the bromine atom on the 5-bromo-2-alkoxypyridine scaffold. While specific data for the 2-propoxy derivative is limited, the data for closely related 2-alkoxy and other substituted analogs provide a strong predictive framework for its reactivity.

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-substituted-pyridines
5-Bromo-pyridine DerivativeArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1585[1]
5-bromo-2-methylpyridin-3-amine4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1582[1]
5-bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1588[1]
5-bromo-2-methylpyridin-3-amine4-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1578[1]
Table 2: Buchwald-Hartwig Amination of 5-Bromo-pyridines
5-Bromo-pyridine DerivativeAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-5-bromo-4-methylpyridineArylaminePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃Toluene11012-24High (not specified)[2]
Bromobenzene (general)Carbazole[Pd(allyl)Cl]₂ (1)TrixiePhos (4)t-BuOLiToluene1002498[3]
Bromobenzene (general)Diphenylamine[Pd(allyl)Cl]₂ (1)XPhos (4)t-BuONaToluene1002496[3]
Table 3: Grignard Reagent Formation from 5-Bromo-2-alkoxypyridines
5-Bromo-2-alkoxy-pyridineGrignard Reagent for ExchangeSolventTemp. (°C)Time (h)Subsequent ReactionYield (%)Reference
5-bromo-2-methoxypyridinei-PrMgCl·LiClTHF25-305Coupling with 2-chloropyridine>98 (conversion)[4]
5-bromo-2-ethoxypyridinei-PrMgCl·LiClTHF25-305Coupling with 2-chloropyridineHigh (not specified)[4]
5-bromo-2-isopropoxypyridinei-PrMgCl·LiClTHF25-305Coupling with 2-chloropyridineHigh (not specified)[4]
Table 4: Lithiation and Quenching of Bromo-pyridines
Bromo-pyridine DerivativeLithiating AgentSolventTemp. (°C)Quenching ElectrophileYield (%)Reference
2-bromo-4-methoxypyridineLTMPTHF-78DMF70 (for subsequent alcohol)[5]
2,5-dibromo-4-methoxypyridineLDATHF-78DMFGood (not specified)[5]
2,5-dibromopyridinen-BuLiTHF-78I₂High (not specified)[5]

Experimental Protocols

The following are representative experimental protocols for the key transformations of this compound, adapted from procedures for structurally similar compounds.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine.[1]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general procedure adapted for the amination of bromo-pyridines.[2][3]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

  • Xantphos (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous toluene

  • Schlenk tube

  • Magnetic stirrer and oil bath

  • Inert atmosphere (Argon)

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.025 eq), Xantphos (0.05 eq), and Cs₂CO₃ (1.5 eq).

  • Evacuate and backfill the Schlenk tube with argon (repeat three times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Grignard Reagent Formation and Reaction

This protocol is based on the halogen-metal exchange of 5-bromo-2-alkoxypyridines.[4]

Materials:

  • This compound

  • Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) (1.1-1.3 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., an aldehyde or ketone)

  • Dry reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add a solution of this compound in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add the i-PrMgCl·LiCl solution (1.1-1.3 eq) while maintaining the temperature.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours to ensure complete halogen-metal exchange.

  • Cool the resulting Grignard reagent solution to 0 °C.

  • Slowly add a solution of the electrophile in anhydrous THF.

  • Allow the reaction to proceed at 0 °C to room temperature until completion (monitor by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 4: Lithiation and Electrophilic Quench

This is a general procedure for the lithiation of bromo-pyridines.[5]

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) (1.1 equivalents) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide (DMF) or benzaldehyde)

  • Dry reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Add the electrophile (1.2 eq) dropwise at -78 °C.

  • Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography.

Visualization of Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the fundamental signaling pathways and logical relationships of the key reactions discussed.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)₂) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Product Ar-Ar' Ar-Pd(II)(Ar')L2->Product Ar-Br 5-Bromo-3-methyl- 2-propoxypyridine Ar-Br->Ar-Pd(II)(Br)L2 Ar'B(OH)2 Arylboronic Acid Ar'B(OH)2->Ar-Pd(II)(Ar')L2 Base Base Base->Ar-Pd(II)(Br)L2 Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(NR'R'')L2 Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination Product Ar-NR'R'' Ar-Pd(II)(NR'R'')L2->Product Ar-Br 5-Bromo-3-methyl- 2-propoxypyridine Ar-Br->Ar-Pd(II)(Br)L2 HNR'R'' Amine HNR'R''->Ar-Pd(II)(Br)L2 Base Base Base->Ar-Pd(II)(Br)L2 Metal_Halogen_Exchange cluster_lithiation Lithiation cluster_grignard Grignard Formation Ar-Br_Li This compound Ar-Li 5-Lithio-3-methyl-2-propoxypyridine Ar-Br_Li->Ar-Li + nBuLi nBuLi n-Butyllithium nBuBr n-Butyl Bromide Electrophile Electrophile (E+) Ar-Li->Electrophile Quenching Ar-Br_Mg This compound Ar-MgBr 5-Bromomagnesium-3-methyl-2-propoxypyridine Ar-Br_Mg->Ar-MgBr + Mg Mg Magnesium Metal Ar-MgBr->Electrophile Reaction Ar-E Ar-E Electrophile->Ar-E

References

The Untapped Potential of 5-Bromo-3-methyl-2-propoxypyridine in Medicinal Chemistry: A Structural Overview and Future Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – 5-Bromo-3-methyl-2-propoxypyridine, a substituted pyridine derivative, presents itself as a promising, yet underexplored, scaffold for the development of novel therapeutic agents. While direct applications and extensive biological data for this specific compound remain limited in publicly accessible literature, its structural features suggest significant potential for applications in medicinal chemistry, particularly as a versatile building block in the synthesis of complex, biologically active molecules. This whitepaper will provide a technical guide on its core characteristics, potential synthetic utility, and prospective applications based on the established roles of related chemical structures in drug discovery.

Core Molecular Features and Physicochemical Properties

This compound (CAS No. 1261972-34-2) is a halogenated and alkylated 2-alkoxypyridine. Its key structural components, a pyridine core, a bromine atom, a methyl group, and a propoxy group, each contribute to its chemical reactivity and potential for interaction with biological targets.

PropertyValueSource
CAS Number 1261972-34-2Commercial Suppliers
Molecular Formula C₉H₁₂BrNOCommercial Suppliers
Molecular Weight 230.10 g/mol Commercial Suppliers

The pyridine ring is a common motif in a vast array of pharmaceuticals due to its ability to form hydrogen bonds and engage in pi-stacking interactions with biological macromolecules. The bromine atom at the 5-position serves as a key functional handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The methyl and propoxy groups at the 3- and 2-positions, respectively, influence the molecule's lipophilicity, metabolic stability, and conformational preferences, all of which are critical parameters in drug design.

Synthetic Utility and Experimental Protocols

While specific experimental protocols for the direct use of this compound are not extensively documented, its structure lends itself to established synthetic transformations commonly employed in medicinal chemistry. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions.

Potential Synthetic Transformations: A Workflow

Below is a generalized workflow illustrating the potential synthetic utility of this compound as a building block.

G start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids/Esters) start->suzuki buchwald Buchwald-Hartwig Amination (Amines) start->buchwald sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira cyanation Cyanation (e.g., Zn(CN)₂) start->cyanation product_aryl 5-Aryl/Heteroaryl Derivatives suzuki->product_aryl product_amine 5-Amino Derivatives buchwald->product_amine product_alkyne 5-Alkynyl Derivatives sonogashira->product_alkyne product_nitrile 5-Cyano Derivatives cyanation->product_nitrile

Caption: Potential Cross-Coupling Reactions of this compound.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction using a bromo-pyridine substrate, which would be applicable to this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid/ester, and the base.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent and the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3-methyl-2-propoxypyridine derivative.

Potential Therapeutic Applications Based on Analogous Structures

The 2-alkoxypyridine moiety is a recognized pharmacophore in various therapeutic areas. Based on the biological activities of structurally similar compounds, this compound could serve as a valuable starting material for the development of agents targeting a range of diseases.

Neurological Disorders

Substituted pyridines are prevalent in centrally acting agents. For instance, 2-aryloxy-4-alkoxy-pyridines have been identified as potent and orally active antagonists of the corticotropin-releasing factor 1 (CRF₁) receptor, with potential applications in the treatment of depression and anxiety. The scaffold of this compound provides a template for the synthesis of novel CRF₁ receptor antagonists and other modulators of neuronal signaling pathways.

Inflammation and Infectious Diseases

The pyridine nucleus is a core component of many anti-inflammatory and antimicrobial drugs. The ability to functionalize the 5-position of the pyridine ring allows for the introduction of various pharmacophores known to interact with targets in inflammatory cascades or microbial pathogens.

Oncology

Numerous kinase inhibitors and other anti-cancer agents feature a pyridine core. The synthetic versatility of this compound makes it an attractive starting point for the generation of libraries of compounds for screening against a panel of cancer cell lines and oncogenic targets.

Structure-Activity Relationship (SAR) Considerations

The development of potent and selective drug candidates from the this compound scaffold would heavily rely on systematic SAR studies. The logical progression of such an investigation is outlined below.

SAR_Logic start Initial Hit Compound (Derived from this compound) r_group_mod Modification of R-group at 5-position (via cross-coupling) start->r_group_mod propoxy_mod Variation of Alkoxy Chain (e.g., ethoxy, isopropoxy) start->propoxy_mod methyl_mod Modification of Methyl Group (e.g., H, ethyl, CF₃) start->methyl_mod sar_analysis SAR Analysis (Potency, Selectivity, DMPK) r_group_mod->sar_analysis propoxy_mod->sar_analysis methyl_mod->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Logical Workflow for SAR Studies.

Conclusion and Future Directions

This compound represents a chemical entity with considerable, yet largely unexplored, potential in the field of medicinal chemistry. Its strategic combination of a modifiable bromine atom and other substituents that can influence pharmacokinetic properties makes it an attractive starting material for drug discovery campaigns. Future research efforts should focus on the systematic exploration of its reactivity in various coupling reactions and the biological evaluation of the resulting novel compounds. The development and publication of such studies will be crucial in unlocking the full potential of this promising scaffold for the creation of next-generation therapeutics. Researchers in the pharmaceutical industry and academia are encouraged to consider the inclusion of this compound in their library synthesis and lead discovery programs.

5-Bromo-3-methyl-2-propoxypyridine: A Versatile Heterocyclic Building Block for Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-methyl-2-propoxypyridine is a functionalized heterocyclic compound that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, a methyl group, and a propoxy chain on a pyridine core, makes it an attractive starting material for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for key transformations and a summary of relevant data are presented to facilitate its use in research and development.

Introduction

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science.[1] Functionalized pyridines, particularly those bearing a halogen atom, are highly sought-after intermediates due to their propensity to undergo a variety of chemical transformations. This compound belongs to this important class of compounds. The bromine atom at the 5-position is strategically positioned for facile participation in cross-coupling reactions, allowing for the introduction of a wide array of substituents. The methyl group at the 3-position and the propoxy group at the 2-position can influence the electronic properties, solubility, and steric environment of the molecule and its derivatives, offering fine-tuning capabilities for target-oriented synthesis.

This guide will delve into the synthetic pathways to access this versatile building block, its key chemical reactions, and its potential applications in the development of novel chemical entities.

Synthesis of this compound

A practical synthetic route to this compound can be envisioned in two main steps: the synthesis of the 3-methyl-2-propoxypyridine precursor, followed by its regioselective bromination.

Synthesis of 3-methyl-2-propoxypyridine

The synthesis of 2-alkoxypyridines is commonly achieved through the nucleophilic substitution of a halogen at the 2-position of the pyridine ring with an alkoxide.[2][3] A general and efficient method involves the reaction of a 2-halopyridine with the corresponding alcohol in the presence of a strong base.

G 2-Chloro-3-methylpyridine 2-Chloro-3-methylpyridine 3-methyl-2-propoxypyridine 3-methyl-2-propoxypyridine 2-Chloro-3-methylpyridine->3-methyl-2-propoxypyridine 1. Propanol, Base 2. Solvent, Heat Propanol Propanol Propanol->3-methyl-2-propoxypyridine Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->3-methyl-2-propoxypyridine Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->3-methyl-2-propoxypyridine

Diagram 1. Proposed synthesis of 3-methyl-2-propoxypyridine.

Experimental Protocol: Synthesis of 3-methyl-2-propoxypyridine

  • Materials: 2-Chloro-3-methylpyridine, propanol, sodium hydride (NaH), and anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add propanol (1.5 equivalents) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add a solution of 2-chloro-3-methylpyridine (1.0 equivalent) in anhydrous THF to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature and quench carefully with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 3-methyl-2-propoxypyridine.

Bromination of 3-methyl-2-propoxypyridine

The bromination of the pyridine ring can be achieved using various brominating agents. For pyridine derivatives, electrophilic aromatic substitution reactions are common. The directing effects of the substituents on the pyridine ring will favor the introduction of the bromine atom at the 5-position.

G 3-methyl-2-propoxypyridine 3-methyl-2-propoxypyridine This compound This compound 3-methyl-2-propoxypyridine->this compound 1. Brominating Agent 2. Solvent, Initiator, Heat Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS)->this compound Solvent (e.g., CCl4) Solvent (e.g., CCl4) Solvent (e.g., CCl4)->this compound Initiator (e.g., AIBN) Initiator (e.g., AIBN) Initiator (e.g., AIBN)->this compound

Diagram 2. Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Materials: 3-methyl-2-propoxypyridine, N-bromosuccinimide (NBS), carbon tetrachloride (CCl4), and azobisisobutyronitrile (AIBN).

  • Procedure:

    • To a solution of 3-methyl-2-propoxypyridine (1.0 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

    • Heat the reaction mixture to reflux and monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Physicochemical Properties and Spectroscopic Data

Table 1: Physicochemical Properties of Analogous Compounds

Property5-Bromo-2-methoxypyridine2-Amino-5-bromo-3-methylpyridine
Molecular Formula C₆H₆BrNO[4]C₆H₇BrN₂[5]
Molecular Weight 188.02 g/mol [4]187.04 g/mol [5]
Appearance Light yellow liquid[6]Solid[7]
Boiling Point 80 °C/12 mmHg[4]-
Melting Point -88-95 °C[8]
Density 1.453 g/mL at 25 °C[4]-

Spectroscopic Data of Analogous Compounds

  • ¹H NMR (of 2-Amino-5-bromo-3-methylpyridine): The proton NMR spectrum would be expected to show signals for the aromatic protons on the pyridine ring, the amino protons, and the methyl protons.[9]

  • Mass Spectrometry (of 2-Amino-5-bromo-3-methylpyridine): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the bromine atom.[5]

  • Infrared Spectroscopy (of 2-Amino-5-bromo-4-methylpyridine): The IR spectrum would show characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the methyl and aromatic groups, and C=C and C=N stretching of the pyridine ring.[10]

Chemical Reactivity and Applications as a Building Block

The bromine atom at the 5-position of this compound is the primary site of reactivity, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound.[1] this compound can be coupled with various aryl- or vinylboronic acids or their esters to generate biaryl and vinyl-substituted pyridine derivatives.

G cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-Br Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation R-B(OR)2 Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Regeneration Coupled Product Coupled Product Reductive Elimination->Coupled Product

Diagram 3. Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).[11]

  • Procedure:

    • In a Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

    • Evacuate and backfill the flask with an inert gas (e.g., argon).

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Table 2: Representative Yields for Suzuki Coupling of Analogous Bromopyridines

Arylboronic AcidProductCatalyst / Base / SolventYield (%)
Phenylboronic acid5-Phenyl-2-methylpyridin-3-aminePd(PPh₃)₄ / K₃PO₄ / Dioxane:H₂O85
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-aminePd(PPh₃)₄ / K₃PO₄ / Dioxane:H₂O82
3,5-Dimethylphenylboronic acid5-(3,5-Dimethylphenyl)-2-methylpyridin-3-aminePd(PPh₃)₄ / K₃PO₄ / Dioxane:H₂O88
Data is for the coupling of 5-bromo-2-methylpyridin-3-amine and is intended to be representative.[9]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[12] this compound can be coupled with a variety of primary and secondary amines to produce N-substituted aminopyridine derivatives.

G cluster_1 Experimental Workflow Reaction Setup Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Reagent Addition Reagent Addition Inert Atmosphere->Reagent Addition Reaction Reaction Reagent Addition->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Product Product Purification->Product

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-3-methyl-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] This reaction is of paramount importance in the fields of medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active compounds and functional materials. This document provides a detailed protocol for the Suzuki coupling of 5-Bromo-3-methyl-2-propoxypyridine with various arylboronic acids. The pyridine core is a prevalent scaffold in pharmaceuticals, and the ability to functionalize it at specific positions allows for the exploration of chemical space in drug discovery programs.

This compound is a key building block for the synthesis of a variety of substituted pyridine derivatives. The bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. The methyl and propoxy groups at the 3- and 2-positions, respectively, influence the electronic properties and steric environment of the pyridine ring, which can impact the reactivity and outcome of the coupling reaction.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide or triflate.[2] The catalytic cycle generally proceeds through three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2] A base is required to activate the organoboron compound for transmetalation.[3]

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DME)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/water, 4:1 v/v) to the flask via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).[1][4]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 2 to 24 hours.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 5-aryl-3-methyl-2-propoxypyridine.

Data Presentation

The choice of catalyst, base, and solvent can significantly influence the yield of the Suzuki coupling reaction. The following tables summarize typical conditions and expected outcomes based on analogous reactions with bromopyridine derivatives.[1][4][5][6]

Table 1: Screening of Palladium Catalysts

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O (4:1)9012Good to Excellent
2PdCl₂(dppf) (3)K₂CO₃DME802-4High
3Pd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O (10:1)10012High
4Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3)KF1,4-Dioxane80-10012-24Effective

Table 2: Screening of Bases

EntryCatalystBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012High
2Pd(PPh₃)₄K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)9012Potentially Higher
3Pd(PPh₃)₄Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012Often gives high yields
4Pd(PPh₃)₄Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012Moderate to High

Table 3: Screening of Solvents

EntryCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (4:1)9012High
2Pd(PPh₃)₄K₂CO₃Toluene/H₂O (10:1)10012High
3Pd(PPh₃)₄K₂CO₃DME/H₂O (4:1)8512Good to High
4Pd(PPh₃)₄K₂CO₃Acetonitrile/H₂O (4:1)8012Moderate to High

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ln Ar-Pd(II)-X Ln Pd(0)Ln->Ar-Pd(II)-X Ln Oxidative Addition (Ar-X) Ar-Pd(II)-B(OR)2 Ln Ar-Pd(II)-B(OR)2 Ln Ar-Pd(II)-X Ln->Ar-Pd(II)-B(OR)2 Ln Transmetalation (Ar'-B(OR)2 + Base) Ar-Ar' Pd(0)Ln Ar-Ar' Pd(0)Ln Ar-Pd(II)-B(OR)2 Ln->Ar-Ar' Pd(0)Ln Reductive Elimination Ar-Ar' Pd(0)Ln->Pd(0)Ln Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Suzuki Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine this compound, Arylboronic acid, Catalyst, and Base in a Schlenk flask Inert Evacuate and backfill with inert gas (3x) Reagents->Inert Solvent Add degassed solvent Inert->Solvent Heat Heat to desired temperature (80-100 °C) with stirring Solvent->Heat Monitor Monitor reaction progress via TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Extract Dilute with water and extract with organic solvent Cool->Extract Purify Dry, concentrate, and purify by column chromatography Extract->Purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-methyl-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the palladium-catalyzed cross-coupling of 5-Bromo-3-methyl-2-propoxypyridine. This versatile building block is of significant interest for the synthesis of novel compounds in medicinal chemistry and materials science. The methodologies outlined are based on established procedures for structurally similar bromopyridines and serve as a robust starting point for reaction optimization.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. For a substrate such as this compound, these reactions allow for the introduction of a wide variety of functional groups at the 5-position, paving the way for the creation of diverse molecular libraries for drug discovery and development. The electron-rich nature of the pyridine ring and the reactivity of the C-Br bond make it an excellent candidate for several key cross-coupling reactions.

Data Presentation: Reaction Conditions for Analogous Bromopyridines

The following tables summarize reaction conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of bromopyridine substrates analogous to this compound. These data provide a valuable reference for selecting starting conditions for your experiments.

Table 1: Suzuki-Miyaura Coupling of Bromopyridine Analogs [1][2][3][4]

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.3)1,4-Dioxane/H₂O (4:1)85-9515Moderate to Good
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888
4Arylboronic acidNiCl₂(PCy₃)₂ (0.5)-K₃PO₄ (4.5)tert-Amyl alcohol1201283

Table 2: Sonogashira Coupling of Bromopyridine Analogs [3][5][6]

EntryCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1Terminal AlkynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF1003Good
2PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF801285-95
33-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (2.5)-TMP (2)DMSOrt18High

Table 3: Buchwald-Hartwig Amination of Bromopyridine Analogs [7][8][9]

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1Primary/Secondary AminePd₂(dba)₃ (1-2)Xantphos (2-4)Cs₂CO₃ (1.4)Toluene11016-24Good
2Morpholine[Pd(allyl)Cl]₂ (1)TrixiePhos (4)t-BuOLi (1.2)Toluene1002498
3Diphenylamine[Pd(allyl)Cl]₂ (1)XPhos (4)t-BuONa (1.2)Toluene1002496

Experimental Protocols

The following are detailed, generalized protocols for performing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound. Note: These are starting-point protocols and may require optimization for your specific substrate and coupling partner.

Protocol 1: Suzuki-Miyaura Coupling[1][2][4]

This protocol describes the C-C bond formation between this compound and a boronic acid or ester.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or reaction vial

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling[3][5][6]

This protocol outlines the formation of a C-C bond between this compound and a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Solvent (e.g., DMF or THF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or reaction vial

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.

  • Add the anhydrous solvent and stir for 10-15 minutes at room temperature.

  • Add this compound, the terminal alkyne, and the amine base.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove metal residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination[7][8][9]

This protocol details the formation of a C-N bond between this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos or XPhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or sealed vial

Procedure:

  • To a dry Schlenk tube, add the palladium pre-catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and filter through Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

The following diagrams illustrate the general workflow and catalytic cycle for palladium-catalyzed cross-coupling reactions.

G reagents Reagent Preparation (Substrate, Coupling Partner, Base) setup Reaction Setup (Inert Atmosphere, Add Catalyst/Ligand) reagents->setup reaction Reaction (Heating & Stirring) setup->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for cross-coupling.

G pd0 Pd(0)Ln pd2_ox R-Pd(II)(X)Ln pd0->pd2_ox Oxidative Addition (R-X) pd2_trans R-Pd(II)(R')Ln pd2_ox->pd2_trans Transmetalation / Ligand Exchange (R'-M) pd2_trans->pd0 Regeneration of Catalyst product R-R' pd2_trans->product Reductive Elimination

Caption: Generalized catalytic cycle of cross-coupling.

References

Application Notes and Protocols: The Strategic Use of 5-Bromo-3-methyl-2-propoxypyridine in the Synthesis of RIPK1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors. The strategic functionalization of this ring system allows for fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. 5-Bromo-3-methyl-2-propoxypyridine represents a key building block for this purpose. Its bromine atom provides a reactive handle for cross-coupling reactions, while the methyl and propoxy groups can influence solubility, metabolic stability, and interactions with the target kinase.

This document details the application of this versatile building block in the synthesis of inhibitors targeting Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of inflammation and programmed cell death (necroptosis) and has emerged as a significant therapeutic target for a range of inflammatory diseases.[1][2][3] The protocols and data presented are based on established synthetic routes for potent RIPK1 inhibitors, such as the clinical candidate GSK2982772 and related analogues.[4][5][6]

Application: Synthesis of a RIPK1 Inhibitor Scaffold

The primary application of this compound is in the construction of the core structure of Type II RIPK1 inhibitors. These inhibitors typically feature a central hinge-binding motif coupled to a fragment that occupies an allosteric pocket. The synthesis often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to link the pyridine building block to a second heterocyclic system.

A representative synthetic approach involves the coupling of a boronic ester derivative with the this compound core. This strategy allows for the modular construction of a library of potential inhibitors for structure-activity relationship (SAR) studies.

Quantitative Data: Biological Activity of Representative RIPK1 Inhibitors

The potency of synthesized kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative data for RIPK1 inhibitors developed for treating inflammatory diseases.[4][7]

CompoundTarget KinaseIC50 (Human) [nM]IC50 (Monkey) [nM]Assay Format
GSK2982772 RIPK11620ADP-Glo
Compound 22 RIPK1single-digit nMNot ReportedNecroptosis Inhibition
Compound 70 RIPK19.2 (Kd)Not ReportedBiophysical Assay

Note: Data is compiled from multiple sources for illustrative purposes.[1][4][7][8]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of a RIPK1 kinase inhibitor using this compound as a key starting material.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the palladium-catalyzed coupling of this compound with a suitable boronic acid or ester partner (e.g., a protected indoline boronic ester).

Materials:

  • This compound (1.0 eq)

  • Boronic acid/ester partner (1.1 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • (t-Bu)₃PHBF₄ (0.1 eq)

  • Potassium Acetate (KOAc) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid/ester partner, potassium acetate, and the palladium catalyst and ligand.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Stir the reaction mixture at 80-90 °C for 2-16 hours.[1][2] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the coupled product.

Protocol 2: Deprotection and Final Compound Synthesis (Amide Coupling)

This protocol outlines a potential subsequent step, such as the deprotection of a protecting group (e.g., Boc) and subsequent amide coupling to install a final side chain.

Materials:

  • Coupled product from Protocol 1 (1.0 eq)

  • 4N HCl in 1,4-Dioxane

  • Carboxylic acid partner (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF

Procedure (Part A - Deprotection):

  • Dissolve the coupled product in 1,4-dioxane.

  • Add 4N HCl in 1,4-dioxane and stir the mixture at room temperature for 16 hours.[1][2]

  • Monitor the reaction for the removal of the Boc group.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

Procedure (Part B - Amide Coupling):

  • Dissolve the deprotected amine intermediate and the carboxylic acid partner in DMF.

  • Add HATU and DIPEA to the mixture.

  • Stir the reaction at room temperature for 16 hours.[1][2]

  • Upon completion, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with aqueous citric acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the final compound by column chromatography or preparative HPLC.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of a RIPK1 inhibitor starting from this compound.

G Synthesis and Evaluation Workflow cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase A 5-Bromo-3-methyl- 2-propoxypyridine C Suzuki Coupling A->C B Boronic Acid Partner B->C D Coupled Intermediate C->D E Deprotection D->E F Amide Coupling E->F G Final Inhibitor F->G H Biochemical Assay (e.g., ADP-Glo) G->H J Data Analysis (IC50 Determination) H->J I Cell-based Assay (Necroptosis) I->J G Simplified RIPK1 Necroptosis Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds ComplexI Complex I (TRADD, TRAF2, RIPK1) TNFR1->ComplexI recruits RIPK1 RIPK1 ComplexI->RIPK1 activates RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL phosphorylates RIPK3->Necrosome MLKL->Necrosome Pore Pore Formation Necrosome->Pore leads to Death Necroptosis (Cell Death) Pore->Death Inhibitor RIPK1 Inhibitor (e.g., GSK2982772) Inhibitor->RIPK1 inhibits G Component Relationship in Synthesis SM1 5-Bromo-3-methyl- 2-propoxypyridine (Core Scaffold) Reaction1 Suzuki-Miyaura Coupling SM1->Reaction1 SM2 Heterocyclic Boronic Ester (Allosteric Binder) SM2->Reaction1 SM3 Side Chain Carboxylic Acid (Solubility/PK) Reaction2 Amide Coupling SM3->Reaction2 Intermediate Coupled Bi-heterocyclic Intermediate Reaction1->Intermediate FinalProduct Final RIPK1 Kinase Inhibitor Reaction2->FinalProduct Intermediate->Reaction2

References

Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-3-methyl-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2] Pyridine and its derivatives are key structural motifs in numerous biologically active compounds. Consequently, the functionalization of substituted pyridines, such as 5-Bromo-3-methyl-2-propoxypyridine, via Sonogashira coupling is of significant interest to researchers in medicinal chemistry and drug development.[1][2]

This document provides detailed application notes and generalized protocols for the Sonogashira coupling of this compound with various terminal alkynes. The reaction conditions presented are based on established procedures for structurally similar bromopyridine substrates and provide a robust starting point for optimization.

General Reaction Scheme

sub This compound plus1 + sub->plus1 alkyne Terminal Alkyne (R-C≡C-H) alkyne->plus1 reagents Pd catalyst, Cu(I) co-catalyst (optional) Base, Solvent product 5-Alkynyl-3-methyl-2-propoxypyridine reagents_arrow plus1->reagents_arrow reagents_arrow->product

Caption: General Sonogashira Coupling Reaction.

Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition (Ar-Pd(II)L₂-Br) pd0->pd_complex Ar-Br product_complex cis-[Ar-Pd(II)L₂(C≡CR)] pd_complex->product_complex Cu-C≡CR (Transmetalation) pd0_regen Pd(0)L₂ product_complex->pd0_regen Reductive Elimination pd0_regen->pd0 Catalyst Regeneration cu_halide Cu(I)Br pi_complex π-Alkyne Complex cu_halide->pi_complex R-C≡C-H cu_acetylide Copper(I) Acetylide (Cu-C≡CR) pi_complex->cu_acetylide Base (-HBr) cu_acetylide->pd_complex cu_acetylide->cu_halide Transmetalation to Pd

Caption: Simplified Catalytic Cycle of the Sonogashira Coupling.

Optimized Reaction Conditions for Structurally Similar Bromopyridines

The following table summarizes optimized reaction conditions for the Sonogashira coupling of various bromopyridines with terminal alkynes. These conditions are expected to be a suitable starting point for the reaction of this compound.

ParameterConditionReference
Palladium Catalyst Pd(CF₃COO)₂ (2.5 mol%)[2][4][5][6]
Pd(PPh₃)₂Cl₂ (5 mol%)[7]
Pd(PPh₃)₄ (15 mol%)[8]
Ligand PPh₃ (5.0 mol%)[2][4][5][6]
Copper(I) Co-catalyst CuI (5.0 mol%)[2][4][5][6]
CuI (2.5 mol%)[7]
CuI (30 mol%)[8]
Base Et₃N (Triethylamine)[2][4][5][6]
Diisopropylamine[7]
Solvent DMF (Dimethylformamide)[2][4][5][6]
THF (Tetrahydrofuran)[7][8]
Temperature 100 °C[2][4][5][6]
Room Temperature[7][8]
Reaction Time 3 hours[2][4][5][6]
16 hours[8]

Experimental Protocols

Protocol 1: Standard Thermal Conditions

This protocol is adapted from the successful coupling of 2-amino-3-bromopyridines.[2][4][5][6]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Round-bottom flask and condenser

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • To a dry 10 mL round-bottom flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).[2]

  • Add 2.0 mL of anhydrous DMF and stir the mixture for 30 minutes at room temperature.[2]

  • Add this compound (0.5 mmol) and the terminal alkyne (0.6 mmol).[2]

  • Add 1.0 mL of Et₃N to the reaction mixture.[2][4][5][6]

  • Heat the reaction mixture to 100 °C and stir for 3 hours.[2][4][5][6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[7]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynyl-3-methyl-2-propoxypyridine.[7]

Protocol 2: Microwave-Assisted Conditions

Microwave-assisted synthesis can significantly reduce reaction times.[9][10][11][12][13]

Materials:

  • Same as Protocol 1, with the addition of a microwave reactor.

Procedure:

  • In a microwave reaction vessel, combine this compound (0.2 mmol), the terminal alkyne (0.4 mmol), a palladium catalyst precursor (e.g., Pd(OAc)₂, 2 mol%), and triethylamine (0.5 mmol).[11][12]

  • Add a suitable solvent (e.g., an ionic liquid like [C₄mim][NTf₂] or a high-boiling solvent like DMF).[11][12]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 50-100 °C) for 10-30 minutes.[11][12]

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Copper-Free Sonogashira Coupling

To avoid potential issues with copper toxicity or side reactions like alkyne homocoupling, a copper-free protocol can be employed.[14][15][16][17] These reactions may require more specialized ligands and conditions.

Key Considerations for Copper-Free Reactions:

  • Catalyst System: Often employs bulky, electron-rich phosphine ligands to facilitate the catalytic cycle without copper.[14]

  • Base: A stronger base, such as an amine in combination with a carbonate or phosphate, may be necessary.

  • Solvent: Aprotic polar solvents like DMSO are sometimes used.[14]

Experimental Workflow

Workflow start Start reagents Combine Reactants (Bromopyridine, Alkyne) start->reagents catalyst Add Catalyst System (Pd, Ligand, CuI, Base) reagents->catalyst solvent Add Solvent catalyst->solvent reaction Reaction (Heating or Microwave) solvent->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Aqueous Workup monitoring->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General Experimental Workflow for Sonogashira Coupling.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active palladium precursor, or trying a different ligand. The reaction temperature and time can also be optimized.

  • Side Reactions: The formation of alkyne homocoupling (Glaser coupling) byproducts can be an issue, particularly in copper-catalyzed reactions.[16] Running the reaction under strictly anaerobic conditions can minimize this. Alternatively, a copper-free protocol can be explored.

  • Starting Material Remains: If a significant amount of the starting bromopyridine remains, this could indicate catalyst deactivation or insufficient reaction time/temperature. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

By following these protocols and considering the provided optimization strategies, researchers can effectively perform the Sonogashira coupling on this compound to generate a diverse range of alkynylated pyridine derivatives for further investigation in drug discovery and materials science.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-3-methyl-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the construction of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and tolerance for various functional groups make it an indispensable tool in drug discovery and development.[2]

This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of 5-Bromo-3-methyl-2-propoxypyridine. This substrate presents a unique combination of electronic and steric features: the pyridine nitrogen can coordinate with the palladium catalyst, potentially inhibiting the catalytic cycle, while the electron-donating propoxy group at the 2-position and the methyl group at the 3-position increase the electron density of the aromatic ring and introduce steric hindrance. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is therefore crucial for achieving high yields and selectivity.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to generate a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 5-amino-3-methyl-2-propoxypyridine product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[2]

The selection of a suitable phosphine ligand is critical to the success of the reaction. Bulky, electron-rich ligands are often employed to promote the rates of both oxidative addition and reductive elimination, leading to higher reaction efficiency.[3]

Data Presentation: Representative Reaction Conditions and Yields

While specific data for the amination of this compound is not extensively available in the literature, the following table summarizes typical conditions and yields for the Buchwald-Hartwig amination of structurally related bromopyridine substrates. These examples can serve as a valuable guide for reaction optimization.

Aryl BromideAminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-BromopyridineMorpholinePd₂(dba)₃ (1.5)BINAP (3.0)NaOtBu (1.4)Toluene801895
2-Bromo-6-methylpyridineCyclohexylaminePd₂(dba)₃ (1.0)(±)-BINAP (2.0)NaOtBu (1.4)Toluene80460[4]
5-BromopyrimidineN-MethylanilinePd(OAc)₂ (2.0)XPhos (4.0)K₃PO₄ (2.1)Toluene1001295[5]
2-BromopyridineAnilinePd(OAc)₂ (2.0)Xantphos (4.0)Cs₂CO₃ (1.5)Toluene11012-24Good to Excellent
2-BromopyridineDimethylaminePd(OAc)₂ (2.0)dppp (4.0)NaOtBu (1.4)Toluene80-98[6]

Note: Yields are illustrative and may vary for the specific substrate this compound.

Experimental Protocols

The following is a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. The specific choice of catalyst, ligand, and base should be guided by the data in the table above and may require optimization for the specific amine coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, or Xantphos) (2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.4 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

Reaction Setup:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the palladium source, the phosphine ligand, and the base.

  • Seal the Schlenk tube with a rubber septum.

  • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add the anhydrous, degassed solvent via syringe.

  • Finally, add the amine (1.1 - 1.5 equiv) via syringe.

Reaction:

  • Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.

  • Heat the mixture to the desired temperature (typically between 80-110 °C) using a preheated oil bath or heating mantle.

  • Maintain the reaction at this temperature with vigorous stirring for the specified time (typically 4-24 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a strong base like NaOtBu was used, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. For weaker bases, dilution with an organic solvent may be sufficient.

  • Transfer the mixture to a separatory funnel and add water and an organic solvent such as ethyl acetate.

  • Separate the layers and extract the aqueous layer with the organic solvent (2-3 times).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Purification:

  • Filter the drying agent and concentrate the organic solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-3-methyl-2-propoxypyridine derivative.

Characterization:

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine aryl halide, Pd catalyst, ligand, & base in a Schlenk tube B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous, degassed solvent B->C D Add amine C->D E Heat mixture to 80-110 °C with stirring D->E F Monitor reaction by TLC or LC-MS E->F G Cool to room temperature and quench F->G H Extract with organic solvent G->H I Wash with brine and dry H->I J Concentrate under reduced pressure I->J K Purify by flash column chromatography J->K L L K->L Characterize (NMR, MS)

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Functionalization of the Pyridine Ring in 5-Bromo-3-methyl-2-propoxypyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the pyridine ring in 5-Bromo-3-methyl-2-propoxypyridine. This versatile building block is of significant interest in medicinal chemistry and materials science. The methodologies described herein focus on leveraging the C5-bromo substituent for various palladium-catalyzed cross-coupling reactions and exploring alternative strategies for functionalization at other positions of the pyridine core.

Introduction

The substituted pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to selectively introduce diverse substituents onto the pyridine ring is therefore of paramount importance in the design and synthesis of novel molecular entities. This compound offers several strategic advantages for chemical diversification. The C5-bromo atom serves as a handle for a variety of well-established cross-coupling reactions. Furthermore, the 2-propoxy group can act as a directing group for metallation, enabling functionalization at other positions on the ring. This document outlines protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings at the C5 position, as well as strategies for functionalization at the C4 and C6 positions.

Functionalization at the C5-Position via Cross-Coupling Reactions

The bromine atom at the C5 position is amenable to a range of palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling the aryl bromide with a boronic acid or ester.[1][2] Based on studies with the structurally similar 5-bromo-2-methylpyridin-3-amine, high yields can be expected for the coupling of this compound with various arylboronic acids.[3]

General Reaction Scheme:

Figure 1: Suzuki-Miyaura cross-coupling of this compound.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of a Structurally Similar Substrate (5-bromo-2-methylpyridin-3-amine) [3]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-2-methylpyridin-3-amine85
24-Methylphenylboronic acid5-(4-Methylphenyl)-2-methylpyridin-3-amine82
34-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine88
44-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-methylpyridin-3-amine78
54-Fluorophenylboronic acid5-(4-Fluorophenyl)-2-methylpyridin-3-amine80

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (to achieve a concentration of ~0.2 M with respect to the pyridine).

  • Heat the reaction mixture to 85-95 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[4][5] This reaction allows for the introduction of a wide variety of primary and secondary amines at the C5 position.

General Reaction Scheme:

Figure 2: Buchwald-Hartwig amination of this compound.

Table 2: General Conditions for Buchwald-Hartwig Amination of Bromopyridines [5][6]

ParameterRecommended ConditionsNotes
Palladium PrecatalystPd₂(dba)₃, Pd(OAc)₂Typically 1-5 mol%
LigandXantphos, BINAP, RuPhos, XPhosBulky, electron-rich phosphine ligands are preferred.
BaseNaOtBu, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are generally used.
SolventToluene, Dioxane, THFAnhydrous and degassed solvents are crucial.
Temperature80-120 °CDependent on the reactivity of the amine and aryl bromide.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.

  • Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1-0.2 M).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the C5 position and a terminal alkyne, providing access to alkynyl-substituted pyridines.[7][8] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[9]

General Reaction Scheme:

Figure 3: Sonogashira coupling of this compound.

Table 3: General Conditions for Sonogashira Coupling of Bromopyridines [7][9]

ParameterRecommended ConditionsNotes
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂Typically 2-5 mol%
Copper Co-catalystCuITypically 5-10 mol%
BaseEt₃N, i-Pr₂NHOften used as a solvent or co-solvent.
SolventTHF, DMF, AcetonitrileAnhydrous and degassed.
TemperatureRoom Temperature to 100 °CDependent on substrate reactivity.

Experimental Protocol: Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (CuI, 10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add an anhydrous, degassed solvent (e.g., THF) and a base (e.g., triethylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite®.

  • Wash the organic layer with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Functionalization at Other Ring Positions

Beyond the C5 position, the pyridine ring can be functionalized at the C4 and C6 positions through metallation strategies.

Directed ortho-Metalation (DoM) at the C6-Position

The 2-propoxy group can act as a directed metalation group (DMG), facilitating deprotonation at the adjacent C6 position by a strong organolithium base.[7][10] The resulting aryllithium species can then be trapped with various electrophiles.

start This compound base 1. n-BuLi, THF, -78 °C start->base electrophile 2. Electrophile (E⁺) base->electrophile product 6-E-5-Bromo-3-methyl-2-propoxypyridine electrophile->product

Figure 4: Directed ortho-metalation (DoM) of this compound.

Experimental Protocol: Directed ortho-Metalation

  • To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi, 1.1 equiv.) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add a solution of the desired electrophile (1.2 equiv.) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Halogen-Metal Exchange at the C5-Position and Potential C4-Functionalization

Halogen-metal exchange at the C5-bromo position can be achieved using an organolithium reagent at low temperatures.[11][12] This generates a 5-lithiated pyridine species that can react with various electrophiles. It is also worth noting that under certain conditions, a "halogen dance" or lithium migration could potentially lead to functionalization at the C4 position, although this is generally less favored.

start This compound base 1. t-BuLi, THF, -78 °C start->base electrophile 2. Electrophile (E⁺) base->electrophile product 5-E-3-methyl-2-propoxypyridine electrophile->product

Figure 5: Halogen-metal exchange of this compound.

Experimental Protocol: Halogen-Metal Exchange

  • Follow the protocol for Directed ortho-Metalation, substituting n-butyllithium with tert-butyllithium (t-BuLi) for a more facile halogen-metal exchange.

  • Careful control of temperature and reaction time is crucial to favor halogen-metal exchange over competing ortho-metalation.

Conclusion

This compound is a valuable substrate for the synthesis of a diverse range of substituted pyridines. The methodologies outlined in this document provide a robust toolkit for researchers in drug discovery and materials science to functionalize this pyridine core at multiple positions. The palladium-catalyzed cross-coupling reactions at the C5-position are highly reliable and tolerate a wide range of functional groups. Furthermore, directed ortho-metalation and halogen-metal exchange open avenues for the introduction of substituents at other positions on the pyridine ring, enabling the creation of complex and novel molecular architectures. Careful optimization of the reaction conditions for each specific substrate and coupling partner is recommended to achieve optimal results.

References

Application Notes and Protocols for the Stille Coupling of 5-Bromo-3-methyl-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide.[1][2] This reaction is widely utilized in organic synthesis, particularly in the pharmaceutical industry, due to its tolerance of a wide variety of functional groups, mild reaction conditions, and the stability of the organotin reagents to air and moisture.[1][3][4] These application notes provide a detailed experimental procedure for the Stille coupling of 5-Bromo-3-methyl-2-propoxypyridine, a key intermediate in the synthesis of various biologically active compounds. The resulting 5-substituted-3-methyl-2-propoxypyridines are important scaffolds in drug discovery.

Reaction Principle

The Stille coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (this compound) to form a Pd(II) complex.[1][2]

  • Transmetalation: The organostannane reagent transfers its organic group to the palladium(II) complex, with the tin halide being eliminated. This is often the rate-determining step.[1][2]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

Additives such as copper(I) salts and lithium chloride can be used to enhance the reaction rate.[3][5]

Experimental Workflow

The general workflow for the Stille coupling of this compound is depicted below.

Stille_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Flame-dry Schlenk flask under vacuum reagents Add this compound, organostannane, solvent, and additives start->reagents Cool to RT degas Degas the reaction mixture (e.g., Argon bubbling) reagents->degas catalyst Add Palladium catalyst under inert atmosphere degas->catalyst heat Heat the reaction mixture (e.g., 80-110 °C) catalyst->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench with aqueous KF or NH4Cl solution cool->quench extract Extract with an organic solvent quench->extract dry Dry organic layer (e.g., Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by flash column chromatography concentrate->purify end end purify->end Obtain pure product

Caption: General workflow for the Stille coupling reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes various conditions reported for the Stille coupling of aryl bromides, which can be adapted for this compound.

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (2-5)--Toluene or DMF80-11012-24Varies[6]
2Pd(OAc)₂ (2)XPhos (2.2)CsFDME8024Varies[7]
3PdCl₂(PPh₃)₂ (5)--DMF808Varies[8]
4Pd(dppf)Cl₂·DCM (10)-LiCl (additive)DMF406087[1]
5Pd(PPh₃)₄ (in PEG-400)-NaOAcPEG-4001001-2up to 97[9]

Detailed Experimental Protocol

This protocol describes a general procedure for the Stille coupling of this compound with an organostannane (e.g., (Aryl)tributylstannane). Note: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][4]

Materials and Reagents:

  • This compound

  • Organostannane (e.g., (Aryl)tributylstannane, 1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Additive (optional, e.g., CuI, LiCl)

  • Aqueous potassium fluoride (KF) solution (for work-up)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equivalent).

    • Under a counterflow of inert gas, add the organostannane (1.1 - 1.2 equivalents) and the anhydrous solvent (e.g., Toluene, to make a ~0.1 M solution).

    • Seal the flask and degas the solution by bubbling with argon for 15-20 minutes. Alternatively, use the freeze-pump-thaw method (three cycles).[6]

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture.[6]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[6]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • To remove the tin by-products, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).[1] Stir vigorously for 30 minutes, which will precipitate the tin salts as a solid that can be filtered off.

    • Alternatively, the reaction mixture can be filtered through a plug of silica gel with an eluent containing a small amount of triethylamine (~2-5%).[1]

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Organostannanes are toxic and should be handled with extreme care.

  • Palladium catalysts can be air-sensitive and should be handled under an inert atmosphere.

References

Application Notes and Protocols: 5-Bromo-3-methyl-2-propoxypyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a representative application of 5-Bromo-3-methyl-2-propoxypyridine in the synthesis of a hypothetical agrochemical, demonstrating its potential utility as a building block for creating new active ingredients. The protocols and data presented are based on established chemical principles for Suzuki-Miyaura cross-coupling reactions, a widely used method in agrochemical research and development.

Hypothetical Application: Synthesis of a Novel Fungicide Candidate

Herein, we describe a hypothetical synthesis of a novel fungicide candidate, N-(4-fluorophenyl)-3-methyl-2-propoxy-5-pyridinecarboxamide, from this compound. This target molecule incorporates a pyridinecarboxamide structure, a known toxophore in several commercial fungicides that act as succinate dehydrogenase inhibitors (SDHIs).

Synthetic Pathway

The proposed synthetic route involves a two-step process starting from this compound:

  • Carboxylation: Conversion of the bromo-substituent to a carboxylic acid via a Grignard reaction followed by quenching with carbon dioxide.

  • Amide Coupling: Formation of the final amide product by coupling the resulting carboxylic acid with 4-fluoroaniline.

Synthetic Pathway start 5-Bromo-3-methyl- 2-propoxypyridine intermediate 3-Methyl-2-propoxy- pyridine-5-carboxylic acid start->intermediate 1. Mg, THF 2. CO2 3. H3O+ product N-(4-fluorophenyl)-3-methyl- 2-propoxy-5-pyridinecarboxamide (Fungicide Candidate) intermediate->product EDC, HOBt, DIPEA 4-fluoroaniline, DMF

Caption: Synthetic pathway for a hypothetical fungicide.

Experimental Protocols

1. Synthesis of 3-Methyl-2-propoxypyridine-5-carboxylic acid

  • Materials:

    • This compound

    • Magnesium turnings

    • Anhydrous Tetrahydrofuran (THF)

    • Dry ice (solid CO₂)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Ethyl acetate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve this compound (1.0 eq) in anhydrous THF and add a small portion to the magnesium turnings.

    • Initiate the Grignard reaction by gentle heating. Once the reaction starts, add the remaining solution of the bromopyridine dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the reaction mixture for 1 hour to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Carefully add crushed dry ice in small portions to the reaction mixture with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature overnight.

    • Quench the reaction by the slow addition of 1 M HCl until the aqueous layer is acidic (pH ~2).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution.

    • Acidify the aqueous bicarbonate layer with 1 M HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 3-Methyl-2-propoxypyridine-5-carboxylic acid.

2. Synthesis of N-(4-fluorophenyl)-3-methyl-2-propoxy-5-pyridinecarboxamide

  • Materials:

    • 3-Methyl-2-propoxypyridine-5-carboxylic acid

    • 4-fluoroaniline

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 3-Methyl-2-propoxypyridine-5-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 4-fluoroaniline (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final product.

Quantitative Data

The following table summarizes the hypothetical quantitative data for the synthesis of the fungicide candidate.

StepReactantMolar Eq.Molecular Weight ( g/mol )AmountProductYield (%)Purity (%)
1This compound1.0230.105.0 g3-Methyl-2-propoxy-pyridine-5-carboxylic acid75>95
23-Methyl-2-propoxy-pyridine-5-carboxylic acid1.0195.203.2 gN-(4-fluorophenyl)-3-methyl-2-propoxy-5-pyridinecarboxamide85>98

Experimental Workflow

The general workflow for the synthesis and purification of the target agrochemical candidate is depicted below.

Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis s1 Step 1: Carboxylation s2 Step 2: Amide Coupling s1->s2 w1 Extraction s2->w1 w2 Washing w1->w2 w3 Drying & Concentration w2->w3 w4 Column Chromatography w3->w4 a1 TLC / LC-MS w4->a1 a2 NMR Spectroscopy a1->a2 a3 Purity Assessment (HPLC) a2->a3

Caption: General workflow for synthesis and analysis.

Disclaimer: The application and protocols described herein are hypothetical and for illustrative purposes. They are intended to demonstrate the potential utility of this compound in agrochemical synthesis based on established chemical principles. Researchers should conduct their own literature searches and risk assessments before attempting any new synthetic procedures.

Application Note: A Scalable Synthetic Route to 5-Bromo-3-methyl-2-propoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed, scalable protocol for the synthesis of 5-bromo-3-methyl-2-propoxypyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The described multi-step synthesis is designed for robustness and high yield, making it suitable for scale-up operations. This application note provides comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to aid in successful implementation.

Introduction

Substituted pyridines are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Their versatile chemical nature allows for a wide range of functionalization, leading to diverse biological activities. The target molecule, this compound, possesses a unique substitution pattern that makes it a valuable precursor for further chemical elaboration. This protocol details a reliable synthetic pathway starting from commercially available 2-amino-3-methylpyridine.

Overall Synthetic Scheme

The proposed synthesis is a three-step process:

  • Diazotization and Bromination: Conversion of the starting material, 2-amino-3-methylpyridine, to 2-bromo-3-methylpyridine.

  • Nitration: Introduction of a nitro group at the 5-position of the pyridine ring to yield 2-bromo-3-methyl-5-nitropyridine.

  • Nucleophilic Aromatic Substitution: Displacement of the bromo group with sodium propoxide, followed by reduction of the nitro group and subsequent diazotization and bromination to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-3-methylpyridine
  • Reaction Setup: To a stirred solution of 2-amino-3-methylpyridine (1.0 eq) in 48% hydrobromic acid (4.0 eq) at -5 °C, a solution of sodium nitrite (1.2 eq) in water is added dropwise, maintaining the temperature below 0 °C.

  • Reaction Progression: The reaction mixture is stirred at this temperature for 1 hour.

  • Work-up and Purification: The mixture is then slowly warmed to 60 °C and stirred for an additional 2 hours. After cooling to room temperature, the solution is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 2-bromo-3-methylpyridine.

Step 2: Synthesis of 2-Bromo-3-methyl-5-nitropyridine
  • Reaction Setup: To a solution of 2-bromo-3-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to 80 °C for 4 hours.

  • Work-up and Purification: The reaction is carefully quenched by pouring it onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried to give 2-bromo-3-methyl-5-nitropyridine.

Step 3: Synthesis of this compound
  • Formation of Sodium Propoxide: Sodium metal (1.5 eq) is cautiously added to anhydrous propan-1-ol under a nitrogen atmosphere and stirred until complete dissolution.

  • Nucleophilic Substitution: To this solution, 2-bromo-3-methyl-5-nitropyridine (1.0 eq) is added, and the mixture is heated to reflux for 6 hours.

  • Reduction of Nitro Group: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in ethanol, and palladium on carbon (10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere until the starting material is consumed.

  • Diazotization and Bromination: The catalyst is filtered off, and the filtrate is concentrated. The resulting crude amine is dissolved in 48% hydrobromic acid, and the procedure described in Step 1 (diazotization and bromination) is followed to yield the final product, this compound.

  • Final Purification: The crude product is purified by column chromatography.

Data Presentation

StepReactantReagent/CatalystMolar Ratio (Reactant:Reagent)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
12-Amino-3-methylpyridineHBr, NaNO₂1 : 4 : 1.2Water-5 to 60375
22-Bromo-3-methylpyridineHNO₃, H₂SO₄1 : 1.1H₂SO₄0 to 80485
3a2-Bromo-3-methyl-5-nitropyridineSodium Propoxide1 : 1.5Propan-1-olReflux690
3b5-Nitro-3-methyl-2-propoxypyridineH₂/Pd-C-EthanolRoom Temp.1295
3c5-Amino-3-methyl-2-propoxypyridineHBr, NaNO₂1 : 4 : 1.2Water-5 to 60370

Synthetic Workflow Diagram

Scale_Up_Synthesis cluster_0 Step 1: Diazotization & Bromination cluster_1 Step 2: Nitration cluster_2 Step 3: Functionalization A 2-Amino-3-methylpyridine B 2-Bromo-3-methylpyridine A->B HBr, NaNO2 C 2-Bromo-3-methyl-5-nitropyridine B->C HNO3, H2SO4 D 5-Nitro-3-methyl-2-propoxypyridine C->D NaOPr E 5-Amino-3-methyl-2-propoxypyridine D->E H2, Pd/C F This compound E->F HBr, NaNO2

Caption: Synthetic pathway for this compound.

Safety and Handling

  • Hydrobromic acid, sulfuric acid, and nitric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Sodium nitrite is an oxidizing agent and is toxic if ingested.

  • Sodium metal reacts violently with water. Handle under an inert atmosphere.

  • Hydrogen gas is flammable. Hydrogenation should be conducted in a properly vented area with appropriate safety measures.

This protocol provides a foundational method for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale. It is recommended to perform small-scale trial reactions before proceeding to a full-scale synthesis.

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 5-Bromo-3-methyl-2-propoxypyridine Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-3-methyl-2-propoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the Suzuki coupling of this compound?

A1: The Suzuki coupling of this compound can present several challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation.[1] Additionally, the electron-donating nature of the methoxy and alkyl groups can make the aryl bromide less reactive in the oxidative addition step.[2] Steric hindrance from the substituents ortho to the bromine may also impede the reaction.[3]

Q2: Which palladium catalysts are generally most effective for this type of substrate?

A2: For electron-rich and potentially sterically hindered substrates like this, palladium catalysts with bulky, electron-rich phosphine ligands are often the most effective.[3][4] Catalysts like Pd(PPh₃)₄ can be a good starting point, but more advanced ligands such as SPhos, RuPhos, and XPhos, often used with a Pd(OAc)₂ or Pd₂(dba)₃ precursor, can significantly improve yields by promoting the oxidative addition and reductive elimination steps.[3]

Q3: Can I run the Suzuki coupling of this compound under air?

A3: It is strongly advised to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to the degradation of the palladium catalyst and promote the unwanted homocoupling of the boronic acid, which will lower the yield of your desired product.[5]

Q4: My boronic acid is unstable. What can I do?

A4: Some boronic acids are prone to protodeborylation, especially in the presence of water and at higher temperatures.[5] To mitigate this, you can use a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[5] Using anhydrous solvents and milder bases can also help reduce the rate of this side reaction.

Troubleshooting Guides

Issue 1: Low to No Yield of the Desired Product

Q: I am observing very low or no conversion of my this compound. What are the first things I should check?

A: When a Suzuki coupling fails, a systematic approach to troubleshooting is essential. Here are the key parameters to investigate:

  • Catalyst Activity: Ensure your palladium source and ligand are active. Palladium(II) precatalysts need to be reduced in-situ to the active Pd(0) species.[1] If you suspect catalyst decomposition, consider using a fresh batch or a more stable precatalyst.

  • Inert Atmosphere: Confirm that your reaction setup is free of oxygen. Thoroughly degas your solvents and reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.[6]

  • Reagent Quality: Verify the purity and integrity of your this compound, boronic acid, and base. Boronic acids can degrade upon storage.

  • Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all critical and interdependent. A change in one may require optimization of the others.

Issue 2: Significant Formation of Side Products

Q: My reaction is producing significant byproducts, such as the homocoupling of my boronic acid and/or debromination of the starting material. How can I minimize these?

A: The formation of byproducts is a common issue in Suzuki reactions. Here’s how to address the most frequent culprits:

  • Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen.[5]

    • Solution: Ensure rigorous degassing of all solvents and maintain a positive pressure of an inert gas throughout the reaction. Starting with a Pd(0) source like Pd(PPh₃)₄ can also be beneficial.[5]

  • Debromination (Protodebromination) of this compound: This results in the formation of 3-methyl-2-propoxypyridine.

    • Solution: This can be promoted by certain solvents or bases. Optimizing the reaction conditions, such as screening different bases and solvents, can minimize this side reaction.

  • Protodeborylation of the Boronic Acid: This is the cleavage of the C-B bond of the boronic acid.

    • Solution: Use milder reaction conditions, such as lower temperatures and shorter reaction times if possible. Employing anhydrous solvents and milder bases like sodium bicarbonate (NaHCO₃) can also reduce the rate of this side reaction. Using more stable boronic esters (e.g., pinacol esters) is also a highly effective strategy.[5]

Data Presentation: Reaction Conditions for Structurally Similar Pyridines

The following tables summarize reaction conditions used for the Suzuki-Miyaura coupling of substituted bromopyridines, which can serve as a starting point for optimizing the reaction of this compound.

Table 1: Catalyst, Base, and Solvent Combinations for Suzuki Coupling of Substituted Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (Equivalents)Solvent SystemTemperature (°C)Reported Yield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄ (2.3)1,4-Dioxane/H₂O (4:1)85-95Moderate to Good[7]
Pd(OAc)₂ (3)-K₂CO₃ (2.0)Isopropanol/H₂ORefluxNot specified[8]
PdCl₂(dppf) (5)-K₂CO₃ (2.0)Toluene/H₂O110Good[9]
Pd₂(dba)₃ (1-3)SPhos (2-6)K₃PO₄ (2-3)Toluene or Dioxane80-110High[3]

Table 2: Troubleshooting Guide for Low Yield

Potential CauseRecommended Action
Inactive CatalystUse a fresh batch of catalyst and ligand. Consider using a more robust precatalyst.
Oxygen ContaminationEnsure thorough degassing of solvents and maintain a positive inert gas pressure.
Suboptimal BaseScreen different bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, or NaHCO₃. The choice can be critical.[10]
Poor Solvent ChoiceTry different solvent systems like 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF.
Steric HindranceUse a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) to facilitate oxidative addition and reductive elimination.[3]
Low TemperatureIf the reaction is sluggish, consider increasing the temperature, potentially using a higher-boiling solvent like xylene.[3]

Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a good starting point based on conditions reported for similar substrates.[7]

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄) (2.5 eq.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).

  • Reaction: Heat the reaction mixture to 90-95 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Procedure with a Buchwald Ligand for Potentially Hindered Substrates

This protocol is recommended if Protocol 1 gives low yields, suggesting steric hindrance or catalyst deactivation is an issue.[3]

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), the arylboronic acid or boronic ester (1.2 eq.), and finely ground potassium phosphate (K₃PO₄) (3.0 eq.).

  • Catalyst Addition: Add Palladium(II) acetate [Pd(OAc)₂] (2 mol%) and a bulky phosphine ligand such as SPhos (4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring, Work-up, and Purification: Follow steps 5-7 from Protocol 1.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (+Base, -HX) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base setup Combine Reagents & Catalyst under Inert Atmosphere reagents->setup glassware Dry Glassware (Schlenk Flask) glassware->setup solvents Degas Solvents (e.g., Sparge with Ar) add_solvent Add Degassed Solvent solvents->add_solvent setup->add_solvent heat Heat and Stir add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Chromatography dry->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Tree start Low or No Yield check_reagents Check Reagent Quality (Fresh Catalyst, Pure SMs) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degas Solvents) check_reagents->check_atmosphere side_products Side Products Observed? check_atmosphere->side_products homocoupling Homocoupling? side_products->homocoupling Yes optimize_conditions Systematically Optimize Conditions side_products->optimize_conditions No debromination Debromination? homocoupling->debromination No rigorous_degassing Improve Degassing Technique homocoupling->rigorous_degassing Yes debromination->optimize_conditions No optimize_base_solvent Optimize Base/Solvent Combination debromination->optimize_base_solvent Yes change_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) optimize_conditions->change_ligand change_base Screen Different Bases (K3PO4, Cs2CO3, K2CO3) change_ligand->change_base change_solvent Try Different Solvents (Toluene, Dioxane) change_base->change_solvent increase_temp Increase Temperature change_solvent->increase_temp

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

References

Technical Support Center: Cross-Coupling Reactions of 5-Bromo-3-methyl-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 5-Bromo-3-methyl-2-propoxypyridine. The following sections address common side reactions and offer guidance on optimizing various palladium-catalyzed cross-coupling methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the cross-coupling of this compound?

A1: The three most prevalent side reactions are:

  • Protodebromination (Hydrodehalogenation): Replacement of the bromine atom with a hydrogen atom, leading to the formation of 3-methyl-2-propoxypyridine. This is a common issue in palladium-catalyzed reactions and can be influenced by the solvent, base, and presence of hydride sources.[1]

  • Homocoupling: The dimerization of the starting materials. This can result in the formation of bipyridine derivatives from the starting bromopyridine or biaryl compounds from the coupling partner (e.g., boronic acids in Suzuki coupling). Homocoupling of boronic acids is often promoted by the presence of oxygen.[2]

  • Protodeboronation (in Suzuki Coupling): Cleavage of the C-B bond in the boronic acid coupling partner, which is then replaced by a hydrogen atom. This side reaction is often facilitated by excess water, high temperatures, or the choice of base.[3]

Q2: How does the electronic nature of this compound influence its reactivity in cross-coupling reactions?

A2: The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[3] However, the electron-donating nature of the 2-propoxy and 3-methyl groups can increase the electron density of the pyridine ring, which may slow down the oxidative addition step, often the rate-limiting step in the catalytic cycle. Careful selection of ligands is crucial to enhance the catalyst's activity for such electron-rich substrates.

Q3: Which cross-coupling reactions are suitable for the functionalization of this compound?

A3: Several palladium-catalyzed cross-coupling reactions can be successfully employed, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.[4][5]

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl or N-alkyl pyridinamines.[6]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[7]

  • Stille Coupling: For the creation of C-C bonds using organostannanes.[8][9]

  • Heck Reaction: For the coupling with alkenes.[10]

  • Negishi Coupling: For the reaction with organozinc reagents.[11]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

Question: My cross-coupling reaction with this compound is giving a low yield or no product at all. What are the possible causes and solutions?

Answer: Low or no product yield can stem from several factors. Below is a breakdown of potential causes and recommended troubleshooting steps.

Potential Cause Recommended Solutions
Inactive Catalyst The active Pd(0) species may not be forming or is being deactivated. Ensure proper degassing of solvents and reagents to remove oxygen, which can oxidize and deactivate the catalyst. Consider using a pre-catalyst or an alternative palladium source.[3]
Ligand Inhibition The pyridine nitrogen of the substrate can coordinate to the palladium center and inhibit catalytic activity. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to promote the desired catalytic cycle and prevent catalyst inhibition.[12]
Suboptimal Base The choice and strength of the base are critical. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging substrates.[5] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[6] The base should be finely ground and anhydrous.
Inappropriate Solvent The solvent can influence the solubility of reagents and the stability of the catalyst. Aprotic polar solvents like dioxane, THF, or toluene are commonly used. For Suzuki couplings, the addition of a small amount of water can be beneficial, but excess water can promote side reactions.[11]
Low Reaction Temperature Some cross-coupling reactions of electron-rich aryl bromides require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, but be mindful that higher temperatures can also promote side reactions.
Issue 2: Significant Formation of Side Products

Question: I am observing significant amounts of side products such as the protodebrominated starting material or homocoupled products. How can I minimize their formation?

Answer: The formation of side products is a common challenge. The following table provides strategies to mitigate the formation of the most common byproducts.

Side Product Potential Causes Recommended Solutions
Protodebromination Presence of hydride sources (e.g., from solvent, base, or starting materials), high temperatures, and certain phosphine ligands.[1]Use anhydrous solvents and reagents. Consider using a milder base. Lowering the reaction temperature and minimizing reaction time can also be effective.[3]
Homocoupling Presence of oxygen, especially for the homocoupling of boronic acids in Suzuki reactions. High catalyst loading or high temperatures can also contribute.[2]Rigorously degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[11] Avoid using a large excess of the palladium catalyst.
Protodeboronation (Suzuki) Excess water, high temperatures, or a non-optimal base.[3]Use a minimal amount of water necessary for the reaction. Employ milder bases like KF or K₂CO₃. Minimize reaction time and temperature, and avoid a large excess of the boronic acid.

Experimental Protocols and Data

While specific quantitative data for the cross-coupling of this compound is limited in the literature, the following protocols and data for analogous substrates provide a strong starting point for reaction optimization.

Suzuki-Miyaura Coupling: Representative Protocol

This protocol is based on the successful coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine with various arylboronic acids.[4]

Reaction Scheme: Arylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O, 85-95 °C

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Illustrative Yields for Suzuki Coupling of a 5-Bromopyridine Analog¹ [4]

Arylboronic AcidProduct Yield (%)
Phenylboronic acid85
4-Methylphenylboronic acid88
4-Methoxyphenylboronic acid90
4-Chlorophenylboronic acid82
4-Fluorophenylboronic acid84
¹Data is for the coupling of 5-bromo-2-methylpyridin-3-amine and is intended as a guide. Optimization for this compound is recommended.
Buchwald-Hartwig Amination: Representative Protocol

This protocol is a general starting point for the amination of bromopyridines.[6]

Reaction Scheme: Amine, Pd source, Ligand, Base, Solvent, Heat

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction, extract the product, and purify by column chromatography.

Visualizing Reaction Pathways

General Catalytic Cycle for Cross-Coupling

The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-M) Product Product Ar-Pd(II)(R)L2->Product Reductive Elimination Product->Pd(0)L2

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Side Reaction Pathways

This diagram illustrates the competing side reactions of protodebromination and homocoupling.

Side_Reactions cluster_main Main Reaction Pathway cluster_side1 Protodebromination cluster_side2 Homocoupling Ar-Pd(II)-X Ar-Pd(II)-X Desired_Product Desired_Product Ar-Pd(II)-X->Desired_Product Transmetalation & Reductive Elimination Protodebrominated_Product Protodebrominated_Product Ar-Pd(II)-X->Protodebrominated_Product Hydride Source & Reductive Elimination Homocoupled_Product Homocoupled_Product Ar-Pd(II)-X->Homocoupled_Product Reaction with Ar-M or another Ar-Pd(II)-X

Caption: Competing side reaction pathways in cross-coupling reactions.

Experimental Workflow

The following diagram outlines a general experimental workflow for a cross-coupling reaction.

Experimental_Workflow Reagent_Prep Reagent Preparation (Degassing, Weighing) Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Prep->Reaction_Setup Reaction Reaction (Heating, Stirring) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Workup (Quenching, Extraction) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: A general experimental workflow for cross-coupling reactions.

References

Technical Support Center: Catalyst Selection for 5-Bromo-3-methyl-2-propoxypyridine Heck Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for the Heck reaction of 5-Bromo-3-methyl-2-propoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What is the general approach for selecting a catalyst system for the Heck reaction of this compound?

A1: The Heck reaction is catalyzed by palladium complexes, typically in the presence of a phosphine or N-heterocyclic carbene (NHC) ligand and a base.[1][2] For an electron-rich substrate like this compound, a good starting point is a palladium(II) precatalyst such as Palladium(II) acetate (Pd(OAc)₂) or a palladium(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][3] The choice of ligand is crucial for optimizing reactivity and selectivity.

Q2: Which type of ligand is recommended for this substrate?

A2: Both phosphine and N-heterocyclic carbene (NHC) ligands can be effective. Bulky, electron-rich phosphine ligands can enhance the electron density on the palladium center, which facilitates the oxidative addition step with the aryl bromide.[4] Tri(o-tolyl)phosphine is a common choice for similar bromopyridine substrates.[5] NHC ligands are known for their high thermal stability, which can be beneficial for challenging Heck coupling reactions that may require elevated temperatures.[2]

Q3: What are common bases used in the Heck reaction, and which should I choose?

A3: Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1] Triethylamine is frequently used in Heck reactions involving bromopyridines.[5] The choice of base can influence the reaction rate and the formation of byproducts. It is often an empirical choice that needs to be optimized for the specific substrate and catalyst system.

Q4: My reaction is showing low or no conversion. What are the potential causes?

A4: Low reactivity in Heck reactions, especially with electron-rich substrates, can stem from several factors:

  • Inefficient Catalyst Activation: The active Pd(0) species might not be forming efficiently from a Pd(II) precatalyst.[4]

  • Catalyst Deactivation: The formation of palladium black, which is finely divided palladium metal, indicates catalyst decomposition and loss of activity.[6] This can be caused by high temperatures or the presence of oxygen.[6]

  • Slow Oxidative Addition: The oxidative addition of the aryl bromide to the palladium center is a critical and sometimes slow step, particularly for electron-rich bromides.[4]

Q5: I am observing the formation of "palladium black" in my reaction. What does this mean and how can I prevent it?

A5: The formation of palladium black indicates that the palladium catalyst is precipitating out of the solution, leading to a loss of catalytic activity.[6] This can be caused by catalyst instability at high temperatures or exposure to oxygen. To prevent this, ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) and consider if the reaction temperature can be lowered.[6] Ligand choice also plays a role in stabilizing the palladium catalyst.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient catalyst activation from Pd(II) precatalyst.Consider using a Pd(0) catalyst directly, such as Pd(PPh₃)₄. If using a Pd(II) source, ensure appropriate reducing conditions are present (often the phosphine ligand or an additive can facilitate this).[3]
Slow oxidative addition of the bromopyridine.Use bulky, electron-rich phosphine ligands (e.g., P(o-tol)₃, P(t-Bu)₃) or NHC ligands to increase the electron density on the palladium center.[4]
Catalyst deactivation (formation of palladium black).Ensure rigorous exclusion of oxygen by using proper inert atmosphere techniques (degassing solvent, using Schlenk lines).[6] Consider using a more robust ligand that better stabilizes the palladium catalyst. Lowering the reaction temperature might also help.
Side Product Formation Isomerization of the alkene product.The addition of certain bases or salts can sometimes suppress alkene isomerization.[7]
Homocoupling of the bromopyridine.This can occur at high temperatures or with certain catalyst systems. Lowering the temperature or screening different ligands may mitigate this.
Poor Reproducibility Trace impurities in reagents or solvent (e.g., water, oxygen).Use high-purity, anhydrous solvents and degas them thoroughly before use. Ensure all reagents are of appropriate quality.
Inconsistent catalyst activity.The quality of the palladium catalyst can vary. If you suspect catalyst quality issues, try a fresh batch or a different supplier.

Catalyst and Ligand Selection Data

The following table summarizes common catalyst systems used in Heck reactions of aryl bromides, which can serve as a starting point for the reaction with this compound.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Notes
Pd(OAc)₂PPh₃Et₃NDMF or MeCN80-120A standard, widely used system.[1]
Pd(OAc)₂P(o-tol)₃Et₃NDMF100Often used for bromopyridine substrates.[5]
Pd(PPh₃)₄-Et₃NDMF100A Pd(0) source, does not require in-situ reduction.[1]
PdCl₂PPh₃K₂CO₃DMF100-140Another common Pd(II) precatalyst.[1]
Pd(OAc)₂NHC LigandsK₂CO₃Dioxane or DMAc80-140NHC ligands can offer high stability.[2]

Experimental Protocols

General Protocol for Catalyst Screening

This protocol is a general starting point for screening different catalyst systems for the Heck reaction of this compound with an alkene (e.g., styrene or an acrylate).

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-Butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, Dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and the ligand (if required, typically in a 1:2 or 1:4 Pd:ligand ratio).

  • Add the anhydrous solvent (e.g., 5 mL of DMF) and the base (1.5-2.0 mmol, 1.5-2.0 equiv).

  • Add the alkene (1.2-1.5 mmol, 1.2-1.5 equiv) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Stir the reaction at this temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate aqueous work-up, typically involving dilution with an organic solvent (e.g., ethyl acetate), washing with water and brine, and drying the organic layer.

  • Purify the crude product by column chromatography.

Visualizations

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂(Br) OxAdd->PdII Coord Alkene Coordination PdII->Coord AlkeneComplex Ar-Pd(II)L₂(Alkene)(Br) Coord->AlkeneComplex Insertion Migratory Insertion AlkeneComplex->Insertion SigmaComplex R-Pd(II)L₂(Br) Insertion->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim HydrideComplex H-Pd(II)L₂(Br) BetaElim->HydrideComplex Product Product BetaElim->Product RedElim Reductive Elimination HydrideComplex->RedElim RedElim->Pd0 HBase H-Base⁺ Br⁻ RedElim->HBase ArBr Ar-Br ArBr->OxAdd Alkene Alkene Alkene->Coord Base Base Base->RedElim

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Troubleshooting_Workflow Start Heck Reaction of This compound CheckConversion Low or No Conversion? Start->CheckConversion CheckPdBlack Palladium Black Observed? CheckConversion->CheckPdBlack Yes Success Successful Reaction CheckConversion->Success No InertAtmosphere Improve Inert Atmosphere (Degas Solvent, Use Schlenk Line) CheckPdBlack->InertAtmosphere Yes ChangeLigand Screen Different Ligands (e.g., bulky, electron-rich phosphines, NHCs) CheckPdBlack->ChangeLigand No InertAtmosphere->ChangeLigand ChangeCatalyst Switch Catalyst Precursor (Pd(0) vs. Pd(II)) ChangeLigand->ChangeCatalyst OptimizeTemp Optimize Temperature ChangeCatalyst->OptimizeTemp OptimizeBase Screen Different Bases OptimizeTemp->OptimizeBase OptimizeBase->Success

Caption: A troubleshooting workflow for the Heck reaction.

References

overcoming steric hindrance in 5-Bromo-3-methyl-2-propoxypyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-3-methyl-2-propoxypyridine. The content is designed to address specific challenges, particularly those arising from steric hindrance, in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary challenges stem from steric hindrance and potential catalyst inhibition. The methyl group at the 3-position and the propoxy group at the 2-position create significant steric bulk around the reaction center (the carbon-bromine bond). This steric congestion can hinder the approach of the palladium catalyst, slowing down the crucial oxidative addition step of the catalytic cycle. Additionally, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation, a phenomenon often referred to as the "2-pyridyl problem".[1][2][3][4]

Q2: What are the most common side reactions to watch for?

A2: Common side reactions include:

  • Protodeboronation: In Suzuki reactions, the boronic acid can be replaced by a hydrogen atom from a proton source (like water), leading to the formation of 3-methyl-2-propoxypyridine as a byproduct. Using anhydrous solvents and reagents can help minimize this.[2]

  • Homocoupling: The coupling partner (e.g., boronic acid in Suzuki reactions or alkyne in Sonogashira reactions) can couple with itself to form dimers. This is often exacerbated by the presence of oxygen.[2][5]

  • Dehalogenation: The starting material, this compound, can lose its bromine atom, also forming 3-methyl-2-propoxypyridine.

  • Glaser Coupling: In copper-catalyzed Sonogashira reactions, the terminal alkyne can undergo oxidative self-coupling to form a diyne.[5]

Q3: How does the 2-propoxy group influence the reaction?

A3: The 2-propoxy group is an electron-donating group, which can increase the electron density of the pyridine ring. This makes the carbon-bromine bond stronger and less susceptible to oxidative addition by the palladium catalyst. Its steric bulk also contributes significantly to hindering the catalyst's access to the C-Br bond. Care must also be taken as alkoxy groups on heteroaromatic rings can sometimes be cleaved under harsh reaction conditions, although the propoxy group is generally robust under standard cross-coupling conditions.

Q4: When should I switch from a boronic acid to a boronic ester in a Suzuki coupling?

A4: If you are observing significant protodeboronation, switching to a more stable boron reagent is recommended. Pinacol esters or MIDA boronates are generally more resistant to hydrolysis and protodeboronation than their corresponding boronic acids, leading to higher yields and cleaner reactions, especially when prolonged reaction times or elevated temperatures are required.[2]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

If you are experiencing low to no conversion of your this compound in a Suzuki-Miyaura coupling, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yield Suzuki Coupling

G start Low or No Yield catalyst Catalyst/Ligand Inactivity? start->catalyst conditions Suboptimal Conditions? catalyst->conditions No sol_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) Increase Catalyst Loading (3-5 mol%) catalyst->sol_catalyst Yes reagents Reagent Instability? conditions->reagents No sol_conditions Increase Temperature (90-120 °C) Screen Bases (K3PO4, Cs2CO3) Ensure Anhydrous Conditions conditions->sol_conditions Yes sol_reagents Use Boronic Ester (Pinacol) Degas Solvents Thoroughly reagents->sol_reagents Yes end Improved Yield reagents->end No sol_catalyst->end sol_conditions->end sol_reagents->end

Caption: A troubleshooting workflow for low-yield Suzuki reactions.

Recommended Ligands and Bases for Suzuki Coupling

The choice of ligand and base is critical for overcoming the steric hindrance and potential catalyst inhibition associated with this compound.

LigandBaseSolventTemperature (°C)Typical Yield Range (%)Notes
Pd(PPh₃)₄ K₃PO₄1,4-Dioxane/H₂O90-10040-75A good starting point, but may be inefficient for highly hindered partners.[6][7]
XPhos K₃PO₄t-BuOH or Toluene100-11070-95Excellent for hindered substrates due to its bulk and electron-rich nature.[2]
SPhos K₂CO₃ or Cs₂CO₃Dioxane or Toluene80-11075-98Another highly effective Buchwald ligand for challenging couplings.[2]
RuPhos K₃PO₄2-MeTHF80-10070-90Often effective for heteroaryl chlorides and bromides.[8]

Data is compiled from reactions on analogous sterically hindered pyridyl bromides.

Issue 2: Low or No Yield in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination of this compound is also challenging. The following guide provides solutions to common problems.

Key Factors in Buchwald-Hartwig Amination

G sub 5-Bromo-3-methyl- 2-propoxypyridine (Sterically Hindered) product Coupled Product sub->product amine Amine Nucleophile (Primary/Secondary) amine->product catalyst Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) catalyst->product Catalyzes ligand Bulky Phosphine Ligand (e.g., Xantphos, BrettPhos) ligand->catalyst Activates base Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) base->amine Deprotonates

Caption: Key components for a successful Buchwald-Hartwig reaction.

Recommended Conditions for Buchwald-Hartwig Amination

For successful C-N bond formation, a strong base and a suitable bulky phosphine ligand are generally required.

LigandBaseSolventTemperature (°C)Typical Yield Range (%)Notes
Xantphos Cs₂CO₃Toluene or Dioxane11060-85A common choice for coupling with a variety of amines.
BINAP NaOtBuToluene80-10070-95Effective for coupling with both primary and secondary amines.[9]
BrettPhos LHMDSTHF or TolueneRoom Temp - 8075-98Particularly effective for hindered primary amines, sometimes at lower temperatures.[10]
tBuXPhos t-BuONa or t-BuOLiToluene100-11080-99Highly active for coupling a wide range of amines, including heterocyclic ones.[11]

Data is based on general principles and results from sterically hindered aryl bromides.

Issue 3: Low or No Yield in Sonogashira Coupling

For Sonogashira couplings, catalyst choice and the decision to include a copper co-catalyst are critical.

Decision Tree for Sonogashira Reaction Setup

G start Sonogashira Coupling Setup glaser Is Glaser (homo)coupling a concern? start->glaser copper_free Use Copper-Free Conditions - Pd catalyst (e.g., Pd(PPh₃)₄) - Amine base (e.g., Et₃N, DIPEA) glaser->copper_free Yes copper_cat Use Copper Co-catalyst (CuI) - Pd catalyst (e.g., PdCl₂(PPh₃)₂) - Amine base glaser->copper_cat No hindrance Is the alkyne sterically demanding? copper_free->hindrance copper_cat->hindrance ligand Use Bulky, Electron-Rich Ligand (e.g., cataCXium® A, SPhos) hindrance->ligand Yes proceed Proceed with Reaction hindrance->proceed No ligand->proceed

Caption: A decision tree for selecting Sonogashira reaction conditions.

Recommended Conditions for Sonogashira Coupling

Both traditional copper-catalyzed and copper-free methods can be effective. Copper-free systems are preferred when the homocoupling of the alkyne (Glaser coupling) is a significant issue.[5]

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)Notes
Pd(PPh₃)₄ / CuI Et₃N / THFTHF or DMFRoom Temp - 6065-90The classic Sonogashira conditions; effective for a wide range of substrates.[12]
PdCl₂(PPh₃)₂ / CuI Et₃NDMF50-8070-95A very common and reliable catalyst system.
Pd(OAc)₂ / SPhos Cs₂CO₃Dioxane80-10070-92A copper-free system suitable for hindered substrates.[13]
[Pd(allyl)Cl]₂ / cataCXium® A KOAcToluene10075-95An effective copper-free method for heteroaryl bromides.

Data is compiled from literature on analogous hindered aryl bromides.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a starting point and should be optimized for specific coupling partners.

  • Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., XPhos, 2-6 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

General Protocol for a Buchwald-Hartwig Amination

This protocol should be adapted based on the specific amine being used.

  • Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., BINAP, 2.2 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat the mixture with stirring at the desired temperature (e.g., 100 °C) for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash column chromatography to yield the desired arylamine.

General Protocol for a Copper-Free Sonogashira Coupling

This protocol avoids the use of a copper co-catalyst, which can prevent alkyne homocoupling.

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the amine base (e.g., Et₃N or DIPEA, 2-3 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent such as THF or DMF.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the coupled product.

References

Technical Support Center: Synthesis of 5-Bromo-3-methyl-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-3-methyl-2-propoxypyridine. Our aim is to help you optimize your reaction conditions, with a particular focus on temperature, to achieve higher yields and purity.

Troubleshooting Guide

The synthesis of this compound, commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction, is sensitive to several experimental parameters, most notably temperature. Below are common issues encountered during this synthesis and steps to resolve them.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Insufficient Reaction Temperature: The SNAr reaction often requires thermal energy to overcome the activation barrier.[1]1. Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS at each step. Common temperature ranges for similar SNAr reactions are between 80-120°C.
2. Incomplete Formation of Sodium Propoxide: If preparing the nucleophile in situ, the reaction between sodium and propanol may be incomplete.1. Ensure the sodium is completely dissolved in the propanol before adding the pyridine substrate. 2. Use a slight excess of sodium to ensure full conversion of the alcohol to the alkoxide.
3. Poor Quality Starting Materials: Impurities in 5-Bromo-2-chloro-3-methylpyridine or propanol can interfere with the reaction.1. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). 2. Use anhydrous propanol to prevent unwanted side reactions.
Formation of Side Products 1. Reaction Temperature is Too High: Excessive heat can lead to decomposition of the starting material or product, or promote the formation of undesired byproducts.1. If a higher temperature does not improve the yield of the desired product but increases impurities, reduce the temperature. 2. Consider a longer reaction time at a lower temperature.
2. Presence of Water: Moisture can lead to the formation of 5-Bromo-3-methyl-2-hydroxypyridine as a byproduct.1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Reaction with Solvent: If a solvent other than propanol is used and is nucleophilic, it may compete with the propoxide.1. Choose a non-nucleophilic, polar aprotic solvent such as DMF or DMSO if a co-solvent is necessary.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have proceeded to completion.1. Monitor the reaction progress over a longer period. 2. If the reaction stalls, a modest increase in temperature may be beneficial.
2. Inadequate Mixing: Poor stirring can lead to localized concentration gradients and incomplete reaction.1. Ensure efficient stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for this compound?

A1: The most probable synthetic route is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 5-Bromo-2-chloro-3-methylpyridine with sodium propoxide. The propoxide ion acts as a nucleophile and displaces the chloride at the 2-position of the pyridine ring. The 2-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[2][3][4]

Q2: What is the optimal temperature range for this synthesis?

A2: While the exact optimal temperature for this specific synthesis is not widely published, similar SNAr reactions on chloropyridines with alkoxides are often carried out at elevated temperatures, typically in the range of 80°C to 120°C, often under reflux conditions.[5] It is recommended to start with a moderate temperature (e.g., 80°C) and gradually increase it while monitoring the reaction progress.

Q3: How does temperature influence the reaction rate and yield?

A3: In general, for SNAr reactions, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to the degradation of reactants and products, or the formation of byproducts, which can decrease the overall yield of the desired product. Therefore, temperature optimization is a critical step to find the balance between a reasonable reaction rate and minimal side product formation.

Q4: What are common side reactions to be aware of?

A4: A common side reaction is the hydrolysis of the starting material or product if water is present, leading to the formation of 5-Bromo-3-methyl-2-hydroxypyridine. If a nucleophilic solvent is used, it can compete with the propoxide, leading to the formation of other 2-substituted pyridines. At very high temperatures, decomposition of the pyridine ring can occur.

Q5: Why is the 2-position of the pyridine ring reactive towards nucleophiles?

A5: The nitrogen atom in the pyridine ring is electronegative and withdraws electron density from the ring, particularly from the ortho (2- and 6-) and para (4-) positions. This makes these positions electron-deficient and susceptible to attack by nucleophiles. The intermediate formed upon nucleophilic attack at the 2- or 4-position is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom, which is a more stable arrangement.[2][6][7]

Experimental Protocols

Synthesis of this compound via SNAr

  • Materials:

    • 5-Bromo-2-chloro-3-methylpyridine

    • Sodium metal

    • Anhydrous n-propanol

    • Anhydrous toluene (optional, as a higher-boiling solvent)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.2 equivalents) in small pieces to anhydrous n-propanol.

    • Stir the mixture at room temperature until all the sodium has dissolved to form sodium propoxide.

    • To the solution of sodium propoxide, add 5-Bromo-2-chloro-3-methylpyridine (1.0 equivalent).

    • Heat the reaction mixture to a desired temperature (e.g., starting at 80°C) and monitor the progress by TLC or LC-MS.

    • If the reaction is slow, gradually increase the temperature (e.g., to reflux).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the excess sodium propoxide with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Product Yield check_temp Is Reaction Temperature Sufficient? start->check_temp increase_temp Increase Temperature Incrementally (e.g., 80°C -> 100°C -> 120°C) check_temp->increase_temp No check_nucleophile Is Sodium Propoxide Correctly Formed? check_temp->check_nucleophile Yes monitor_rxn Monitor by TLC/LC-MS increase_temp->monitor_rxn success Improved Yield monitor_rxn->success ensure_na_dissolved Ensure Complete Dissolution of Na in Propanol check_nucleophile->ensure_na_dissolved No check_reagents Are Starting Materials Pure & Anhydrous? check_nucleophile->check_reagents Yes ensure_na_dissolved->monitor_rxn purify_reagents Purify/Dry Starting Materials check_reagents->purify_reagents No check_reagents->success Yes purify_reagents->monitor_rxn G sub 5-Bromo-2-chloro-3-methylpyridine intermediate Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) sub->intermediate Nucleophilic Attack (Addition) nuc Sodium Propoxide (Nucleophile) nuc->intermediate product This compound intermediate->product Elimination of Cl- leaving_group Sodium Chloride (Byproduct) intermediate->leaving_group

References

Technical Support Center: Palladium Catalyst Removal from 5-Bromo-3-methyl-2-propoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of palladium catalysts from reactions involving 5-Bromo-3-methyl-2-propoxypyridine.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from reactions with this compound challenging?

The primary difficulty arises from the Lewis basic nitrogen atom in the pyridine ring of this compound. This nitrogen can coordinate strongly with the palladium catalyst, forming stable complexes that are often soluble in the organic phase, making their removal by simple filtration or standard aqueous work-ups challenging.[1][2]

Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

Regulatory bodies, such as the International Council for Harmonisation (ICH), have stringent guidelines for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) is 100 µ g/day . This typically translates to a concentration limit of 5 to 10 parts per million (ppm) in the final API, depending on the maximum daily dose of the drug.[2]

Q3: What are the most common methods for palladium catalyst removal?

The most common methods for removing palladium catalysts from reaction mixtures include:

  • Adsorption: Utilizing materials like activated carbon to adsorb the palladium species.[1][2][3]

  • Scavenging: Employing solid-supported reagents (scavengers) with high affinity for palladium to selectively bind and facilitate its removal via filtration.[1][2]

  • Crystallization: Purifying the product through crystallization, which can leave palladium impurities in the mother liquor.[2]

  • Chromatography: Using column chromatography to separate the product from the catalyst.[2]

Q4: What are palladium scavengers and how do they work?

Palladium scavengers are typically solid-supported materials, often silica or polymer-based, that are functionalized with groups having a high affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[1] When added to the reaction mixture, the scavenger selectively binds to the palladium. The resulting solid scavenger-palladium complex is then easily removed by filtration, leaving the purified product in the solution.

Q5: How can I quantify the amount of residual palladium in my product?

The most common and accurate method for quantifying trace levels of residual palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This technique offers high sensitivity and is the industry standard for elemental impurity analysis in pharmaceuticals.[1]

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium catalyst from this compound reactions.

Issue Possible Cause Suggested Solutions
High residual palladium levels after initial purification. Strong chelation of palladium by the pyridine nitrogen, keeping it in solution.[1]Employ a High-Affinity Scavenger: Use scavengers specifically designed for palladium removal, such as thiol-based or triamine-based scavengers. Optimize Scavenging Conditions: Increase the temperature (e.g., to 50 °C) and/or extend the treatment time (e.g., up to 24 hours) to improve scavenger efficiency.[1] Consider a Combination of Methods: A sequential treatment, for example, an initial filtration through Celite® followed by a scavenger treatment, can be more effective.
Significant product loss during palladium removal. Non-specific adsorption of the product onto the purification medium, especially with activated carbon.[1][3]Reduce Adsorbent Amount: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal. Screen Different Scavengers: Some scavengers may exhibit lower non-specific binding to your product. Change the Solvent: The choice of solvent can influence the interaction between your product and the adsorbent.[1]
Inconsistent palladium removal results between batches. Variability in the palladium species (e.g., Pd(0) vs. Pd(II), colloidal vs. dissolved) between different reaction runs.Standardize the Work-up: Ensure a consistent work-up procedure before scavenging to minimize variations in the palladium species.[2] Use a Broad-Spectrum Scavenger: Some scavengers, like those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species.[2]
Fine black particles passing through the filter. The palladium catalyst has formed fine, colloidal particles that are difficult to filter.Use a Filter Aid: Filter the reaction mixture through a pad of Celite® to trap fine particles. Optimize Filtration Setup: Use a finer porosity filter paper or a membrane filter.

Data Presentation: Efficiency of Palladium Removal Techniques

The following table summarizes the efficiency of different palladium removal techniques based on literature data for similar compounds. The effectiveness of each method is highly dependent on the specific reaction conditions, the nature of the product, and the form of the palladium catalyst.

Purification Method Initial Pd Level (ppm) Final Pd Level (ppm) Reference Compound Class
Aqueous Workup Only>1000>1000Suzuki & Buchwald-Hartwig Products
Column Chromatography>1000<100 (average)Suzuki & Buchwald-Hartwig Products
Column Chromatography + Si-TMT Scavenger>1000<100 (most <50)Suzuki & Buchwald-Hartwig Products
Activated Charcoal (0.2 wt) + Antisolvent Crystallization300<1Pharmaceutical Intermediate
Si-TMT (0.03 wt) + Antisolvent Crystallization> Target<1Pharmaceutical Intermediate
Activated Charcoal (0.2 wt) + TMT (20 mol %)223920Pharmaceutical Intermediate
Polychelated Resin (PCR-B2, 0.4 wt) in Recirculation Mode3284Negishi Coupling Product

Data synthesized from studies on various pharmaceutical intermediates and cross-coupling products.[3][4][5]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger

  • Reaction Work-up: After the cross-coupling reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts.

  • Solvent Exchange (if necessary): If the reaction solvent is not compatible with the scavenger, evaporate the solvent and dissolve the crude product in a suitable solvent (e.g., THF, ethyl acetate, toluene).

  • Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst) to the solution of the crude product.

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for a predetermined time (e.g., 2-24 hours). Monitor the palladium concentration periodically by taking small aliquots.

  • Filtration: Once the palladium removal is complete, filter the mixture to remove the scavenger. Wash the scavenger with the same solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS.

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[1]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite® pad with fresh solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS.

Mandatory Visualization

Palladium_Removal_Troubleshooting cluster_troubleshooting Troubleshooting Steps start_node High Residual Palladium in Product? decision_node decision_node start_node->decision_node Check Pd Level (ICP-MS) action_node action_node decision_node->action_node Yes end_node Product Meets Specification decision_node->end_node No issue_node1 Strong Chelation to Pyridine? action_node->issue_node1 Identify Potential Cause issue_node2 Product Loss During Purification? action_node->issue_node2 issue_node3 Inconsistent Results? action_node->issue_node3 issue_node issue_node action_node1a Use High-Affinity Scavenger (e.g., Thiol, TMT) issue_node1->action_node1a Solution action_node1b Optimize Scavenging Conditions (Temp, Time) action_node1a->action_node1b action_node1b->end_node Re-analyze Pd Level action_node2a Reduce Adsorbent Amount issue_node2->action_node2a Solution action_node2b Screen Different Scavengers/Solvents action_node2a->action_node2b action_node2b->end_node Re-analyze Pd Level & Yield action_node3a Standardize Work-up Procedure issue_node3->action_node3a Solution action_node3b Use Broad-Spectrum Scavenger action_node3a->action_node3b action_node3b->end_node Re-analyze Pd Level

References

preventing dehalogenation of 5-Bromo-3-methyl-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the dehalogenation of 5-Bromo-3-methyl-2-propoxypyridine during chemical synthesis. Dehalogenation, the undesired replacement of a bromine atom with a hydrogen atom, can significantly reduce the yield of the desired product and complicate purification. This resource offers troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you mitigate this common side reaction.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to the dehalogenation of this compound in a question-and-answer format.

Issue 1: Significant formation of 3-methyl-2-propoxypyridine is observed in my reaction mixture.

  • Question: I am seeing a significant amount of the dehalogenated byproduct, 3-methyl-2-propoxypyridine, in my crude reaction mixture. What are the likely causes?

    Answer: The formation of 3-methyl-2-propoxypyridine is a result of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] Several factors can contribute to this:

    • Hydride Source: The hydrogen atom that replaces the bromine can come from various sources in your reaction, including solvents (e.g., alcohols, DMF), amine bases, or even trace amounts of water.[1]

    • Catalyst Activity: Highly active palladium catalysts, while often desirable for the main reaction, can sometimes promote dehalogenation, especially with electron-rich aryl halides. The 2-propoxy and 3-methyl groups on the pyridine ring are electron-donating, which can make the C-Br bond more susceptible to this side reaction.

    • Reaction Kinetics: If the rate of your desired cross-coupling reaction is slow compared to the rate of dehalogenation, the formation of the byproduct will be more pronounced.[1]

    • Base Selection: Certain bases, particularly strong alkoxide bases or some amine bases, can generate palladium-hydride species that are responsible for hydrodehalogenation.[2]

    • Temperature: Higher reaction temperatures can increase the rate of dehalogenation.[1]

Issue 2: How can I modify my reaction conditions to minimize dehalogenation?

  • Question: What specific changes can I make to my experimental setup to reduce the amount of dehalogenated byproduct?

    Answer: Optimizing your reaction conditions is key to minimizing dehalogenation. Consider the following adjustments:

    • Choice of Solvent: Aprotic solvents like toluene, dioxane, or THF are generally preferred over protic solvents like alcohols. If you must use a solvent that can act as a hydride source, such as DMF, consider switching to a less reducible alternative.[1]

    • Base Selection: Switch from strong organic or alkoxide bases to weaker inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[2] These are less likely to act as hydride donors.

    • Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand is crucial. Sterically hindered ligands can sometimes suppress dehalogenation. For Suzuki reactions, consider using a pre-catalyst like XPhos Pd G2.[3]

    • Lower Reaction Temperature: Running the reaction at the lowest temperature that still allows for efficient coupling can significantly reduce the rate of dehalogenation.[1]

    • Additives: In some cases, the addition of bromide salts can help suppress the dehalogenation side reaction.[2]

Frequently Asked Questions (FAQs)

Q1: How do the substituents on this compound affect its tendency to undergo dehalogenation?

A1: The electronic properties of the substituents on the pyridine ring play a significant role. The 2-propoxy and 3-methyl groups are both electron-donating.[4] This increased electron density on the pyridine ring can make the carbon-bromine bond more susceptible to oxidative addition to the palladium catalyst, but it can also increase the likelihood of side reactions like hydrodehalogenation.

Q2: What analytical techniques are best for detecting and quantifying the dehalogenated byproduct?

A2: Several analytical methods can be used to identify and quantify 3-methyl-2-propoxypyridine in your reaction mixture:

  • Thin-Layer Chromatography (TLC): TLC can often provide a quick qualitative assessment of the presence of the dehalogenated byproduct, which will likely have a different Rf value than your starting material and desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for separating and identifying volatile compounds. The dehalogenated product will have a distinct retention time and mass spectrum.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC): For less volatile compounds or for more precise quantification, LC-MS or HPLC with a UV detector can be employed.[5][6][7] Developing a method with a suitable column and mobile phase will allow for the separation and quantification of the starting material, product, and byproduct.[8][9]

Q3: Are there any specific recommendations for purifying the desired product away from the dehalogenated impurity?

A3: Purification can be challenging due to the similar polarities of the desired product and the dehalogenated byproduct.

  • Column Chromatography: Careful column chromatography on silica gel is the most common method. Using a shallow solvent gradient (e.g., a slow increase of ethyl acetate in hexanes) can improve separation.[10] Adding a small amount of a non-polar solvent can sometimes enhance the separation of closely related compounds.

  • Recrystallization: If your product is a solid, recrystallization may be an effective purification method, provided a suitable solvent system can be found where the solubility of the product and the byproduct differ significantly.

Data Presentation

The following tables provide data from studies on analogous bromopyridine systems to illustrate the impact of reaction parameters on product yield and dehalogenation.

Table 1: Effect of Base and Solvent on a Suzuki-Miyaura Coupling Reaction

EntryBase (equiv.)SolventTemperature (°C)Yield of Coupled Product (%)Yield of Dehalogenated Product (%)
1NaOEt (2)Ethanol786530
2K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)8085<5
3K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)9092<3
4Cs₂CO₃ (2)Toluene11088~5

Data is illustrative and based on general principles for Suzuki reactions of bromopyridines.[2][11]

Table 2: Influence of Palladium Catalyst and Ligand in Buchwald-Hartwig Amination

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Conversion (%)
1Pd₂(dba)₃ (1)Xantphos (4)NaOtBuToluene110>95
2Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene10090
3[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLiToluene10098

This table summarizes typical conditions for Buchwald-Hartwig aminations and the high conversions achievable with appropriate catalyst/ligand selection, which can outcompete dehalogenation.[12][13]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from a procedure for a structurally similar substrate and provides a good starting point for optimization.[11]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting_Dehalogenation start Dehalogenation Observed check_hydride Identify Potential Hydride Sources start->check_hydride check_conditions Evaluate Reaction Conditions start->check_conditions solvent Solvent: (e.g., Alcohols, DMF) check_hydride->solvent base Base: (e.g., Alkoxides, Amines) check_hydride->base temp High Temperature? check_conditions->temp catalyst Catalyst/Ligand Choice check_conditions->catalyst solution_solvent Switch to Aprotic Solvent (Toluene, Dioxane) solvent->solution_solvent solution_base Use Weaker Inorganic Base (K₂CO₃, K₃PO₄) base->solution_base solution_temp Lower Reaction Temperature temp->solution_temp solution_catalyst Optimize Catalyst/ Ligand System catalyst->solution_catalyst end Minimized Dehalogenation solution_solvent->end solution_base->end solution_temp->end solution_catalyst->end

Caption: Troubleshooting workflow for minimizing dehalogenation.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reactants & Base inert 2. Establish Inert Atmosphere reagents->inert catalyst_solvent 3. Add Catalyst & Solvents inert->catalyst_solvent heat 4. Heat and Stir catalyst_solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor cool 6. Cool and Filter monitor->cool extract 7. Extraction cool->extract purify 8. Column Chromatography extract->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: 5-Bromo-3-methyl-2-propoxypyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions involving 5-Bromo-3-methyl-2-propoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low or no formation of the desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in Suzuki-Miyaura couplings with substituted pyridines is a common issue. The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. Here are several factors to investigate and optimize:

  • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for this electron-rich pyridine substrate. Consider using more robust catalyst systems with bulky, electron-rich ligands that can promote the oxidative addition and reductive elimination steps while preventing catalyst inhibition.

  • Base Selection: The base is crucial for the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate. If you are using a weaker base like Na₂CO₃, consider switching to a stronger, more soluble base.

  • Solvent System: The polarity of the solvent affects the solubility of reagents and the stability of catalytic intermediates. A mixture of an organic solvent and water is often necessary to dissolve both the organic and inorganic reagents.

  • Reaction Temperature: Suzuki couplings often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at a lower temperature, a gradual increase may be beneficial.

  • Inert Atmosphere: Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen. Ensure your reaction is performed under a strict inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.

Troubleshooting Workflow for Low-Yield Suzuki Coupling

start Low/No Yield catalyst Evaluate Catalyst System - Is the ligand appropriate? - Is the catalyst loading sufficient? start->catalyst base Assess Base - Is it strong enough? - Is it soluble? catalyst->base solution Potential Solutions catalyst->solution Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) or use a pre-catalyst. solvent Check Solvent - Are all reagents soluble? - Has it been degassed? base->solvent base->solution Screen stronger bases (e.g., K3PO4, Cs2CO3). temp Optimize Temperature - Is the reaction too cold? solvent->temp solvent->solution Try different solvent mixtures (e.g., Dioxane/H2O, Toluene/H2O). setup Verify Setup - Is the atmosphere inert? temp->setup temp->solution Increase temperature incrementally (e.g., 80-110 °C). setup->solution setup->solution Ensure rigorous degassing (e.g., freeze-pump-thaw or sparging).

Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.

Issue 2: Significant Byproduct Formation in Coupling Reactions

Q: My coupling reaction is producing significant byproducts, such as homocoupling of the boronic acid and debromination of my starting material. How can I minimize these side reactions?

A: The formation of byproducts is a common challenge that can often be addressed by carefully controlling the reaction conditions.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of all solvents and maintaining a positive pressure of an inert gas throughout the reaction is crucial to minimize the formation of biaryl byproducts from the boronic acid.

  • Debromination (Hydrodehalogenation): The replacement of the bromine atom with hydrogen can occur, especially at higher temperatures or with certain catalyst/ligand combinations. This can sometimes be suppressed by using a less reactive base or by lowering the reaction temperature once the reaction has initiated.

  • Protodeboronation: The boronic acid can be sensitive to aqueous basic conditions, leading to its decomposition. Using a less aqueous solvent system or switching to a more stable boronate ester (e.g., a pinacol ester) can mitigate this issue.

Issue 3: Failed Buchwald-Hartwig Amination

Q: I am trying to perform a Buchwald-Hartwig amination on this compound, but the reaction is not proceeding. What are the key parameters to optimize?

A: Buchwald-Hartwig aminations are highly dependent on the interplay between the catalyst, ligand, and base. For an electron-rich and potentially chelating substrate like this compound, careful optimization is key.

  • Ligand Choice is Critical: The success of a Buchwald-Hartwig reaction is often determined by the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are generally required to facilitate both the oxidative addition and the reductive elimination steps. The optimal ligand can vary depending on the amine coupling partner.

  • Base Compatibility: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The strength of the base needs to be sufficient to deprotonate the amine or the palladium-amine complex without causing decomposition of the starting materials or product.

  • Solvent Effects: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used. The choice of solvent can influence the solubility of the base and the catalytic species.

Troubleshooting Workflow for Failed Buchwald-Hartwig Amination

start Reaction Failure ligand Evaluate Ligand - Is it sterically hindered and  electron-rich? start->ligand base Assess Base - Is it a strong, non-nucleophilic base? ligand->base success Successful Coupling ligand->success Screen a panel of Buchwald ligands (e.g., XPhos, RuPhos, BrettPhos). catalyst Check Catalyst Precursor - Is a pre-catalyst needed? base->catalyst base->success Try different strong bases (e.g., NaOtBu, K3PO4, LiHMDS). conditions Verify Conditions - Anhydrous and inert? catalyst->conditions catalyst->success Use a palladacycle pre-catalyst for reliable Pd(0) generation. conditions->success conditions->success Ensure anhydrous solvents and a strictly inert atmosphere.

Caption: A logical workflow for troubleshooting a failed Buchwald-Hartwig amination.

Quantitative Data

While specific data for this compound is limited in the literature, the following table provides representative yields for the Suzuki-Miyaura coupling of a closely related substrate, 5-bromo-2-methylpyridin-3-amine , with various arylboronic acids.[1][2] These conditions can serve as a good starting point for optimization.

Coupling Partner (Arylboronic Acid)Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.3)Dioxane/H₂O (4:1)85-9515+75-85
4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.3)Dioxane/H₂O (4:1)85-9515+80-90
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.3)Dioxane/H₂O (4:1)85-9515+82-92
4-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.3)Dioxane/H₂O (4:1)85-9515+70-80

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific arylboronic acids.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a pre-catalyst like SPhos Pd G3, 2 mol%).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the starting bromide.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Experimental Workflow

setup Reaction Setup - Add solids to flask inert Inert Atmosphere - Evacuate and backfill with Argon setup->inert reagents Add Catalyst and Solvents - Under positive pressure inert->reagents reaction Reaction - Heat with stirring reagents->reaction monitor Monitoring - TLC or LC-MS reaction->monitor monitor->reaction Incomplete workup Work-up - Quench, extract, and dry monitor->workup Reaction Complete purify Purification - Column chromatography workup->purify product Final Product purify->product

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-3-methyl-2-propoxypyridine and 5-chloro-3-methyl-2-propoxypyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 5-Bromo-3-methyl-2-propoxypyridine and 5-chloro-3-methyl-2-propoxypyridine. Understanding the differential reactivity of these two halogenated pyridine building blocks is crucial for the strategic design and efficient execution of synthetic routes toward complex molecular targets in medicinal chemistry and materials science. This document summarizes their performance in key palladium-catalyzed cross-coupling reactions, supported by established chemical principles and representative experimental data.

Introduction to Reactivity in Halogenated Pyridines

The functionalization of pyridine rings is a fundamental aspect of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds at specific positions on the pyridine scaffold. The choice of the halogen atom (bromine vs. chlorine) at the 5-position of the 3-methyl-2-propoxypyridine core significantly influences the substrate's reactivity in these transformations.

The generally accepted trend in reactivity for halopyridines in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The C-Br bond (approximately 276 kJ/mol) is weaker than the C-Cl bond (approximately 339 kJ/mol), making the oxidative addition of the C-Br bond to a palladium(0) catalyst—the rate-determining step in many cross-coupling catalytic cycles—more kinetically and thermodynamically favorable.[2] Consequently, this compound is expected to be more reactive than its chloro-analogue, generally requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the expected reactivity of this compound and 5-chloro-3-methyl-2-propoxypyridine in several widely used palladium-catalyzed cross-coupling reactions. While direct, side-by-side experimental data for these exact substrates under identical conditions is not extensively available in the public domain, the data presented is extrapolated from established principles and closely related analogues to provide a reliable guide for reaction planning.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide.

General Observations:

  • This compound: This substrate is expected to undergo Suzuki-Miyaura coupling with a variety of aryl- and vinylboronic acids or esters under standard conditions, employing common palladium catalysts such as Pd(PPh₃)₄ or catalyst systems generated in situ from a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand.

  • 5-chloro-3-methyl-2-propoxypyridine: Due to the stronger C-Cl bond, this substrate is less reactive and typically requires more specialized and highly active catalyst systems.[3] These systems often involve the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which facilitate the challenging oxidative addition step. Higher reaction temperatures and longer reaction times are also common for the coupling of chloropyridines.[2]

Table 1: Expected Comparative Performance in a Representative Suzuki-Miyaura Coupling

ParameterThis compound5-chloro-3-methyl-2-propoxypyridine
Relative Reactivity HigherLower
Typical Catalyst System Pd(PPh₃)₄, Pd(OAc)₂/PPh₃Pd₂(dba)₃/XPhos, Pd(OAc)₂/RuPhos
Typical Reaction Temperature 80-100 °C100-120 °C
Typical Reaction Time 2-12 hours12-24 hours
Expected Yield Good to ExcellentModerate to Good (highly dependent on catalyst system)
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.

General Observations:

  • This compound: This compound is expected to couple efficiently with a wide range of primary and secondary amines using established Buchwald-Hartwig catalyst systems.

  • 5-chloro-3-methyl-2-propoxypyridine: Similar to the Suzuki-Miyaura coupling, the amination of this less reactive chloride will likely necessitate the use of more advanced, sterically hindered phosphine ligands to achieve high conversion and yields.

Table 2: Expected Comparative Performance in a Representative Buchwald-Hartwig Amination

ParameterThis compound5-chloro-3-methyl-2-propoxypyridine
Relative Reactivity HigherLower
Typical Ligand BINAP, dppfXPhos, BrettPhos
Typical Base NaOt-Bu, K₃PO₄NaOt-Bu, LHMDS
Typical Reaction Temperature 90-110 °C110-130 °C
Expected Yield Good to ExcellentModerate to Good
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.

General Observations:

  • This compound: This substrate should readily participate in Sonogashira coupling reactions under standard conditions.

  • 5-chloro-3-methyl-2-propoxypyridine: The coupling of the chloro-analogue is more challenging and may require higher catalyst loadings, higher temperatures, and potentially the use of more specialized ligands or copper-free conditions with highly active palladium catalysts.

Table 3: Expected Comparative Performance in a Representative Sonogashira Coupling

ParameterThis compound5-chloro-3-methyl-2-propoxypyridine
Relative Reactivity HigherLower
Typical Catalyst System Pd(PPh₃)₂Cl₂/CuIPd(OAc)₂/SPhos/CuI or specialized copper-free systems
Typical Base Et₃N, i-Pr₂NHCs₂CO₃, K₂CO₃
Typical Reaction Temperature 50-80 °C80-120 °C
Expected Yield Good to ExcellentLower to Moderate

Experimental Protocols

The following section provides a detailed, representative experimental protocol for a Suzuki-Miyaura coupling reaction. This protocol is based on established methodologies for halopyridines and can be adapted for both 5-bromo- and 5-chloro-3-methyl-2-propoxypyridine, with the understanding that the conditions for the chloro-substrate will likely require more rigorous optimization.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Halopyridine with Phenylboronic Acid

Materials:

  • 5-Halo-3-methyl-2-propoxypyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ for the bromo-substrate, 3-5 mol%; or a pre-catalyst system like Pd₂(dba)₃ (1.5 mol%) and XPhos (3 mol%) for the chloro-substrate)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the 5-halo-3-methyl-2-propoxypyridine, phenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the reaction vessel with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C for the bromo-substrate, 110 °C for the chloro-substrate) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Ar-X pos_ox pos_ox ArX 5-Halo-3-methyl-2-propoxypyridine (Ar-X) OxAdd Oxidative Addition PdII_ArR Ar-Pd(II)L₂-R PdII_ArX->PdII_ArR R-B(OH)₂ pos_trans pos_trans R_BOH2 Phenylboronic Acid (R-B(OH)₂) + Base Transmetal Transmetalation PdII_ArR->Pd0 Ar-R ArR Coupled Product (Ar-R) PdII_ArR->ArR pos_red pos_red RedElim Reductive Elimination l1 Ar = 3-methyl-2-propoxypyridin-5-yl l2 X = Br or Cl l3 R = Phenyl l4 L = Phosphine Ligand Experimental_Workflow start Start reagents Combine Reactants: 5-Halopyridine, Boronic Acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/GC-MS/LC-MS) solvent->reaction workup Aqueous Workup: Dilute, Wash with Water & Brine reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify by Column Chromatography concentration->purification product Isolated Product purification->product

References

A Comparative Guide to the Synthesis of 5-Aryl-3-Methyl-2-Propoxypyridines: Traditional vs. Modern Reagents

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 5-aryl-3-methyl-2-propoxypyridines, a scaffold of interest in medicinal chemistry and materials science, has traditionally relied on well-established cross-coupling methodologies. However, recent advancements in organic synthesis offer more direct and atom-economical alternatives. This guide provides a comparative overview of the traditional Suzuki-Miyaura cross-coupling reaction and the modern direct C-H arylation strategy, offering researchers objective performance data and detailed protocols to inform their synthetic planning.

Comparison of Synthetic Strategies

The primary distinction between the two approaches lies in the starting materials and the nature of the bond being functionalized. The traditional Suzuki-Miyaura coupling requires a pre-functionalized pyridine ring (e.g., halogenated), while direct C-H arylation activates a native carbon-hydrogen bond, obviating the need for halogenation and dehalogenation steps.

FeatureMethod A: Suzuki-Miyaura Coupling (Traditional)Method B: Direct C-H Arylation (Alternative)
Pyridine Substrate 5-Halo -3-methyl-2-propoxypyridine3-Methyl-2-propoxypyridine
Arylating Reagent Arylboronic Acid or EsterAryl Halide (e.g., Aryl Bromide)
Key Reagents Palladium Catalyst, Base (e.g., K₃PO₄)Palladium Catalyst, Base (e.g., K₂CO₃), Additive (optional)
Primary Byproducts Boronic acid derivatives, Halide saltsHalide salts, Water/HX
Atom Economy Lower (requires pre-halogenation of pyridine)Higher (avoids halogenation/dehalogenation steps)
Synthetic Steps Typically involves more steps (synthesis of precursor)Potentially fewer steps

Quantitative Performance Data

The following table summarizes typical reaction conditions and yields. The data for the Suzuki-Miyaura coupling is based on the highly analogous synthesis of 5-aryl-2-methylpyridin-3-amines, which demonstrates the efficacy of this method for similar scaffolds.[1] Yields for direct C-H arylation are representative of modern protocols for the C-5 arylation of other heterocyclic systems.[2]

ParameterMethod A: Suzuki-Miyaura Coupling[1]Method B: Direct C-H Arylation (Representative)[2]
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (5 mol%)
Base K₃PO₄ (2.2 equiv.)K₂CO₃ (2.0 equiv.)
Solvent 1,4-Dioxane / Water (4:1)Anisole or DMA
Temperature 90 °C120 - 140 °C
Reaction Time 18 hours24 hours
Yield (vs. Phenylboronic Acid / Bromobenzene) ~85%70 - 80% (estimated)
Yield (vs. 4-Fluorophenylboronic Acid / 4-Fluorobromobenzene) ~78%65 - 75% (estimated)

Experimental Protocols & Workflows

A logical workflow for comparing these reagents involves synthesizing or procuring the necessary precursors and performing the coupling reactions under optimized conditions.

G cluster_0 Method A: Suzuki-Miyaura Coupling cluster_1 Method B: Direct C-H Arylation A1 5-Bromo-3-methyl- 2-propoxypyridine A_reagents Pd(PPh₃)₄, K₃PO₄ 1,4-Dioxane/H₂O, 90°C A1->A_reagents A2 Arylboronic Acid A2->A_reagents A_product 5-Aryl-3-methyl- 2-propoxypyridine A_reagents->A_product B_product 5-Aryl-3-methyl- 2-propoxypyridine B1 3-Methyl-2-propoxypyridine B_reagents Pd(OAc)₂, K₂CO₃ Anisole, 140°C B1->B_reagents B2 Aryl Bromide B2->B_reagents B_reagents->B_product

Fig. 1: Comparative synthetic pathways for 5-aryl-3-methyl-2-propoxypyridines.

This protocol is adapted from a procedure for the synthesis of 5-aryl-2-methylpyridin-3-amines.[1]

  • Reaction Setup: To a reaction vessel, add 5-bromo-3-methyl-2-propoxypyridine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), potassium phosphate (K₃PO₄, 2.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, v/v).

  • Reaction Conditions: Seal the vessel and heat the mixture at 90 °C with vigorous stirring for 18 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 5-aryl-3-methyl-2-propoxypyridine.

This is a representative protocol based on modern C-H functionalization methods for heterocyclic compounds.[2]

  • Reaction Setup: In a sealed tube, combine 3-methyl-2-propoxypyridine (1.0 equiv.), the corresponding aryl bromide (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add deaerated anisole as the solvent.

  • Reaction Conditions: Seal the tube and heat the mixture at 140 °C with vigorous stirring for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to afford the target 5-aryl-3-methyl-2-propoxypyridine.

Logical Workflow for Reagent Comparison

The diagram below outlines a systematic workflow for objectively comparing the performance of the two synthetic routes.

workflow cluster_precursors Precursor Synthesis / Procurement cluster_reactions Parallel Synthesis cluster_analysis Analysis and Comparison start Define Target: 5-Aryl-3-methyl-2-propoxypyridine precursor_A Synthesize/Procure This compound start->precursor_A precursor_B Synthesize/Procure 3-Methyl-2-propoxypyridine start->precursor_B reaction_A Perform Suzuki Coupling (Method A) precursor_A->reaction_A reaction_B Perform Direct C-H Arylation (Method B) precursor_B->reaction_B purify Purification and Isolation (Column Chromatography) reaction_A->purify reaction_B->purify yield Calculate Isolated Yields purify->yield characterize Characterize Products (NMR, MS) yield->characterize compare Compare Data: Yield, Time, Purity, Cost characterize->compare end Select Optimal Reagent/Method compare->end

Fig. 2: Experimental workflow for comparing synthetic reagents.

Conclusion

Both the Suzuki-Miyaura coupling and direct C-H arylation present viable pathways for the synthesis of 5-aryl-3-methyl-2-propoxypyridines.

  • Suzuki-Miyaura Coupling (Method A) is a robust and well-understood method that often provides high yields with a broad substrate scope.[1] Its primary drawback is the requirement for a halogenated pyridine precursor, which adds steps and reduces overall atom economy.

  • Direct C-H Arylation (Method B) represents a more modern and efficient approach. By eliminating the need for pre-functionalization, it offers a shorter synthetic route with higher atom economy. While reaction conditions can sometimes be harsher (higher temperatures), the ongoing development of new catalysts is continually improving the scope and mildness of this powerful reaction.[2][3]

The choice of method will depend on the specific needs of the researcher, including the availability of starting materials, desired production scale, and tolerance for higher temperatures versus additional synthetic steps. For rapid access and high atom economy, direct C-H arylation is an attractive alternative, while the Suzuki-Miyaura coupling remains a reliable and predictable standard.

References

A Comparative Guide to the Characterization of 5-Bromo-3-methyl-2-propoxypyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization of 5-Bromo-3-methyl-2-propoxypyridine and its structurally related derivatives. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery by offering objective comparisons of synthetic methodologies, spectroscopic data, and biological activities, supplemented with experimental protocols and pathway visualizations.

Synthesis and Spectroscopic Characterization

The synthesis of this compound and its analogs, particularly other 2-alkoxypyridines, can be achieved through various synthetic routes. A common and effective method is the Suzuki cross-coupling reaction, which allows for the introduction of various substituents at the 5-position of the pyridine ring.

Representative Synthesis: Suzuki Cross-Coupling

A general and widely used method for the synthesis of 5-substituted-2-alkoxypyridine derivatives is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine.[1]

Experimental Protocol: General Procedure for Suzuki Cross-Coupling

  • To a reaction flask, add the 5-bromo-2-alkoxypyridine derivative (1 equivalent), the corresponding arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (typically 2-5 mol%), and a base (e.g., K₃PO₄, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water, is added.

  • The reaction mixture is heated, typically between 80-110 °C, and stirred for a period ranging from a few hours to overnight.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired 5-substituted-2-alkoxypyridine derivative.[1]

G Experimental Workflow for Suzuki Cross-Coupling cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification 5-Bromo-2-alkoxypyridine 5-Bromo-2-alkoxypyridine Reaction Mixture Reaction Mixture 5-Bromo-2-alkoxypyridine->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heating Heating Heating->Reaction Mixture Extraction Extraction Purification Purification Extraction->Purification Crude Product Final Product Final Product Purification->Final Product Reaction Mixture->Extraction Reaction Completion G Workflow for Anticancer MTT Assay Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis IC50 Calculation G Signaling Pathway of Cholinesterase Inhibition cluster_normal Normal Cholinergic Synapse cluster_inhibited Inhibited Synapse Acetylcholine (ACh) Acetylcholine (ACh) AChE/BChE AChE/BChE Choline + Acetate Choline + Acetate AChE/BChE->Choline + Acetate Inhibited AChE/BChE Inhibited AChE/BChE ACh ACh ACh->AChE/BChE Hydrolysis Increased ACh Increased ACh ACh->Increased ACh Reduced Hydrolysis Pyridine Derivative Inhibitor Pyridine Derivative Inhibitor Pyridine Derivative Inhibitor->AChE/BChE

References

Comparative Analysis of the Biological Activity of 5-Bromo-3-methyl-2-propoxypyridine Derivatives and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of compounds derived from 5-Bromo-3-methyl-2-propoxypyridine. Due to the limited publicly available data on this specific scaffold, this guide draws comparisons with structurally related pyridine derivatives exhibiting antimicrobial, anti-inflammatory, and cytotoxic properties. The information herein is intended to guide future research and drug discovery efforts by providing a framework for activity comparison, detailed experimental protocols for evaluating these activities, and an overview of the key signaling pathways involved.

Introduction to Pyridine Derivatives in Drug Discovery

Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] Their prevalence is attributed to their ability to engage in various biological interactions, favorable pharmacokinetic properties, and synthetic versatility. The introduction of different substituents onto the pyridine ring allows for the fine-tuning of their pharmacological profiles. This guide focuses on derivatives of this compound, a scaffold possessing key structural motifs—a halogen atom (bromo), an alkyl group (methyl), and an alkoxy group (propoxy)—that can influence biological activity.

Comparative Biological Activities

To provide a predictive framework for the biological potential of this compound derivatives, this section summarizes the reported activities of structurally analogous compounds.

Antimicrobial Activity

Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial activities. The following table compares the Minimum Inhibitory Concentrations (MICs) of various substituted pyridine compounds against common bacterial and fungal strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Hypothetical this compound Derivative S. aureus, E. coli, C. albicansData Not Available
2-amino-3-cyanopyridine derivative (Compound 2c)S. aureusNot specified (High activity reported)[2]
6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivativesS. aureus, B. subtilis, P. vulgaris, K. pneumoniae, A. niger, P. chrysogenium100-200 (per disc)[3]
Haliclocyclin Analogs (3-Alkylpyridine Alkaloids)Gram-positive bacteriaModest activity[4]
Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, and pyridine-based compounds have been explored as potential anti-inflammatory agents. The carrageenan-induced rat paw edema model is a standard in vivo assay to assess acute anti-inflammatory effects.

Compound/DerivativeAssayInhibition of Edema (%)Reference
Hypothetical this compound Derivative Carrageenan-induced paw edemaData Not Available
3-hydroxy pyridine-4-one derivativesCarrageenan-induced paw edemaSignificant activity reported[5]
2-[(Phenylthio)methyl]pyridine derivativesDermal reverse passive Arthus reactionActive[6]
Pyrrole and 1,4-dihydropyridine derivativesCarrageenan-induced paw edemaSignificant activity reported[7]
Cytotoxic Activity

The evaluation of cytotoxicity is crucial for the development of novel anti-cancer agents. The IC50 value, representing the concentration of a compound that inhibits 50% of cell growth, is a standard metric for cytotoxicity.

Compound/DerivativeCell LineIC50 (µM)Reference
Hypothetical this compound Derivative Various cancer cell linesData Not Available
2-(Alkoxycarbonyl)-3-anilinobenzo[b]thiophenes and thieno[2,3-b]pyridinesVarious cancer cell linesNanomolar to subnanomolar range for some derivatives[8]
3-Alkylpyridine marine alkaloid analogsRKO-AS-45-1, HeLaActive[9]
Isatin–podophyllotoxin hybridsKB, A5491.99 ± 0.22, 0.90 ± 0.09[10]
2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivativesXO inhibitory potency0.0181 - 0.5677[11]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of biological activity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[12][13][14][15][16]

Procedure:

  • Preparation of Microtiter Plates: Aseptically dispense a suitable broth medium into all wells of a 96-well microtiter plate.

  • Compound Dilution: Prepare a stock solution of the test compound and perform serial two-fold dilutions across the wells of the microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.[17][18][19][20][21]

Procedure:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions before the experiment.

  • Compound Administration: Administer the test compound or vehicle control to the animals (e.g., intraperitoneally or orally).

  • Induction of Edema: After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22][23][24][25][26]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Signaling Pathway Visualizations

Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial. The following diagrams illustrate key signaling pathways that are often modulated by antimicrobial and anti-inflammatory agents.

antimicrobial_resistance_pathway cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm receptor Sensor Kinase response_regulator Response Regulator receptor->response_regulator 2. Phosphorylation Cascade efflux_pump Efflux Pump antibiotic Antibiotic efflux_pump->antibiotic 5. Efflux resistance_genes Resistance Gene Expression response_regulator->resistance_genes 3. Gene Regulation antibiotic->efflux_pump target Cellular Target antibiotic->target Inhibition resistance_genes->efflux_pump stimulus External Stimulus stimulus->receptor 1. Signal Perception

Caption: Bacterial Two-Component Signaling and Efflux Pump-Mediated Resistance.

inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Pro-inflammatory Cytokine (e.g., TNF-α) receptor Receptor cytokine->receptor IKK IKK Complex receptor->IKK MAPKKK MAPKKK receptor->MAPKKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Leads to NF-κB release IkB->NFkB Inhibits transcription Gene Transcription NFkB->transcription Translocates & Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates MAPK->transcription Activates

Caption: Simplified NF-κB and MAPK Inflammatory Signaling Pathways.

experimental_workflow start Start: Compound Synthesis (this compound derivative) screening Biological Screening start->screening antimicrobial Antimicrobial Assays (Broth Microdilution) screening->antimicrobial anti_inflammatory Anti-inflammatory Assays (Carrageenan Paw Edema) screening->anti_inflammatory cytotoxicity Cytotoxicity Assays (MTT Assay) screening->cytotoxicity data_analysis Data Analysis (MIC, % Inhibition, IC50) antimicrobial->data_analysis anti_inflammatory->data_analysis cytotoxicity->data_analysis pathway_study Mechanism of Action Studies (Signaling Pathway Analysis) data_analysis->pathway_study end Lead Compound Identification pathway_study->end

Caption: General Workflow for Biological Evaluation of Novel Compounds.

References

A Comparative Cost-Analysis of Synthetic Routes to 5-Bromo-3-methyl-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cost-analysis of two plausible synthetic routes to 5-Bromo-3-methyl-2-propoxypyridine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The comparison is based on the cost of starting materials and reagents, overall yield, and the number of synthetic steps. Detailed experimental protocols are provided for each key transformation.

Executive Summary

Two primary synthetic pathways to this compound were evaluated, starting from the commercially available 2-amino-3-methylpyridine.

  • Route 1 proceeds through the synthesis of a 5-bromo-2-chloro-3-methylpyridine intermediate followed by a Williamson ether synthesis to introduce the propoxy group.

  • Route 2 involves the formation of a 5-bromo-3-methyl-2-hydroxypyridine intermediate, which is then converted to the final product via a Williamson ether synthesis.

The cost analysis reveals that Route 1 is the more cost-effective option , primarily due to a higher overall yield and potentially fewer purification challenges.

Data Presentation

The following table summarizes the estimated costs and overall yields for the synthesis of 100g of this compound via each route. Prices for reagents and solvents are based on currently available catalogue prices from various suppliers and may vary.

Parameter Route 1: via 5-bromo-2-chloro-3-methylpyridine Route 2: via 5-bromo-3-methyl-2-hydroxypyridine
Starting Material 2-Amino-3-methylpyridine2-Amino-3-methylpyridine
Key Intermediates 2-Amino-5-bromo-3-methylpyridine, 5-Bromo-2-chloro-3-methylpyridine2-Amino-5-bromo-3-methylpyridine, 5-Bromo-3-methyl-2-hydroxypyridine
Overall Yield (estimated) ~35%~25%
Number of Steps 33
Estimated Cost of Reagents per 100g of Product ~$500 - $700~$700 - $900
Estimated Cost of Solvents per 100g of Product ~$100 - $150~$120 - $180
Total Estimated Cost per 100g of Product ~$600 - $850 ~$820 - $1080

Experimental Protocols

Route 1: Synthesis via 5-Bromo-2-chloro-3-methylpyridine

Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine

  • Reaction: Bromination of 2-amino-3-methylpyridine.

  • Procedure: To a solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent such as acetic acid, N-bromosuccinimide (NBS) (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 2-4 hours. After completion, the mixture is poured into water and neutralized with a base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated.

  • Yield: Approximately 64%.[1]

Step 2: Synthesis of 5-Bromo-2-chloro-3-methylpyridine

  • Reaction: Sandmeyer reaction of 2-amino-5-bromo-3-methylpyridine. 2-Amino-5-bromo-3-methylpyridine may be used to synthesize 5-bromo-2-chloro-3-methylpyridine.[2][3]

  • Procedure: 2-Amino-5-bromo-3-methylpyridine (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid (48%). The solution is cooled to 0-5 °C, and a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the low temperature. The resulting diazonium salt solution is then added to a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. The reaction mixture is stirred at room temperature for 1-2 hours and then heated to 60 °C for 30 minutes. After cooling, the mixture is neutralized and extracted with an organic solvent.

  • Yield: Approximately 64-67%.[1]

Step 3: Synthesis of this compound

  • Reaction: Williamson ether synthesis.

  • Procedure: To a solution of 5-bromo-2-chloro-3-methylpyridine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), is added sodium propoxide (1.5 eq) or sodium hydride (1.5 eq) followed by propanol (1.5 eq). The reaction mixture is heated to 80-100 °C and stirred for 4-8 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Yield: Estimated at 50-95%.[4][5]

Route 2: Synthesis via 5-Bromo-3-methyl-2-hydroxypyridine

Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine

  • This step is identical to Step 1 in Route 1.

  • Yield: Approximately 64%.[1]

Step 2: Synthesis of 5-Bromo-3-methyl-2-hydroxypyridine

  • Reaction: Diazotization of 2-amino-5-bromo-3-methylpyridine followed by hydrolysis.

  • Procedure: 2-Amino-5-bromo-3-methylpyridine (1.0 eq) is dissolved in an aqueous acidic solution (e.g., sulfuric acid). The solution is cooled to 0-5 °C, and a solution of sodium nitrite (1.1 eq) in water is added dropwise. The reaction mixture is then gently warmed to room temperature and stirred for several hours to allow for the hydrolysis of the diazonium salt. The product is then isolated by filtration or extraction.

Step 3: Synthesis of this compound

  • Reaction: Williamson ether synthesis.

  • Procedure: To a solution of 5-bromo-3-methyl-2-hydroxypyridine (1.0 eq) in a suitable solvent like DMF, a base such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq) is added. The mixture is stirred for 30 minutes, followed by the addition of 1-bromopropane (1.2 eq). The reaction is heated to 60-80 °C for 4-8 hours. After completion, the reaction is worked up by adding water and extracting the product with an organic solvent.

  • Yield: Estimated at 50-95%.[4][5]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the two synthetic routes.

Synthetic_Route_1 A 2-Amino-3-methylpyridine B Bromination (NBS, Acetic Acid) Yield: ~64% A->B C 2-Amino-5-bromo-3-methylpyridine B->C D Sandmeyer Reaction (NaNO2, HBr, CuBr) Yield: ~65% C->D E 5-Bromo-2-chloro-3-methylpyridine D->E F Williamson Ether Synthesis (Sodium propoxide, DMF) Yield: ~70% E->F G This compound F->G

Caption: Synthetic pathway for Route 1.

Synthetic_Route_2 A 2-Amino-3-methylpyridine B Bromination (NBS, Acetic Acid) Yield: ~64% A->B C 2-Amino-5-bromo-3-methylpyridine B->C D Diazotization/Hydrolysis (NaNO2, H2SO4, H2O) Yield: ~50% (estimated) C->D E 5-Bromo-3-methyl-2-hydroxypyridine D->E F Williamson Ether Synthesis (1-Bromopropane, K2CO3, DMF) Yield: ~70% E->F G This compound F->G

Caption: Synthetic pathway for Route 2.

References

Unlocking New Chemical Space: The Advantages of 5-Bromo-3-methyl-2-propoxypyridine in Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds is paramount in the discovery of next-generation therapeutics. The strategic selection of building blocks for library synthesis is a critical determinant of success, directly influencing the diversity, novelty, and drug-likeness of the resulting compound collection. In this context, 5-Bromo-3-methyl-2-propoxypyridine emerges as a highly versatile and advantageous building block, offering a unique combination of reactivity and structural features that enable the rapid exploration of new chemical space.

This guide provides a comprehensive comparison of this compound with alternative building blocks, supported by representative experimental protocols and data. We will delve into the specific advantages conferred by its unique substitution pattern and explore its application in key synthetic transformations central to library synthesis.

Comparative Analysis of Building Blocks

The true utility of a building block is best understood through comparison with commonly used alternatives. The following table summarizes the key properties and synthetic handles of this compound against other relevant pyridine-based scaffolds.

FeatureThis compound2,5-Dibromopyridine5-Bromo-2-chloropyridine5-Bromo-2-methylpyridine
Molecular Weight 230.10 g/mol 236.90 g/mol 192.45 g/mol 172.02 g/mol
Primary Coupling Site C5 (Bromine)C2 & C5 (Bromine)C5 (Bromine)C5 (Bromine)
Secondary Functionalization O-dealkylation of propoxy groupC2 (Bromine)C2 (Chlorine)C2 (Methyl)
Lipophilicity Contribution Moderate (propoxy group)LowLowLow
Steric Hindrance at C2 ModerateLowLowLow
Key Advantages Orthogonal reactivity, tunable solubility, access to 2-pyridone scaffoldTwo reactive sites for sequential couplingDifferential reactivity of halogensSimple scaffold
Potential Disadvantages Potential for O-dealkylation under harsh conditionsPotential for cross-reactivityLimited diversity at C2 without further activationLacks a secondary functional handle

The 2-propoxy group in this compound offers a distinct advantage by moderately increasing the lipophilicity of the scaffold, a crucial parameter for influencing the pharmacokinetic properties of the final compounds. Furthermore, the propoxy group can be strategically cleaved to unmask a 2-hydroxypyridine (2-pyridone) moiety, opening up an entirely new vector for diversification. The 3-methyl group provides steric and electronic influence that can subtly modulate the reactivity of the pyridine ring and the binding interactions of the final products.

Experimental Protocols and Performance

The primary utility of this compound in library synthesis lies in its ability to undergo a variety of cross-coupling reactions at the C5 position. Below are detailed protocols for two of the most critical transformations in modern drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The following protocol provides a general method for the coupling of this compound with a range of aryl and heteroaryl boronic acids.

Reaction Scheme:

Suzuki_Coupling cluster_0 Suzuki-Miyaura Coupling reagents This compound + R-B(OH)2 catalyst Pd Catalyst, Base reagents->catalyst Solvent, Heat product 5-Aryl-3-methyl-2-propoxypyridine catalyst->product

General Suzuki-Miyaura Coupling Workflow

Materials:

ReagentAmount
This compound1.0 mmol
Aryl/Heteroarylboronic Acid1.2 mmol
Pd(PPh₃)₄0.05 mmol
K₂CO₃2.0 mmol
1,4-Dioxane/H₂O (4:1)5 mL

Procedure:

  • To a microwave vial, add this compound, the corresponding boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the 1,4-Dioxane/H₂O solvent mixture.

  • Seal the vial and purge with nitrogen for 10 minutes.

  • Heat the reaction mixture to 100 °C for 1-3 hours in a microwave reactor, or 8-16 hours using a conventional oil bath.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Performance:

Based on data from structurally similar 5-bromopyridines, yields for the Suzuki-Miyaura coupling are expected to be in the range of 60-95%, depending on the electronic and steric nature of the boronic acid coupling partner.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation for the synthesis of a vast number of biologically active molecules.

Reaction Scheme:

Buchwald_Hartwig_Amination cluster_1 Buchwald-Hartwig Amination reagents This compound + R1R2NH catalyst Pd Catalyst, Ligand, Base reagents->catalyst Solvent, Heat product 5-(N,N-disubstituted)-3-methyl-2-propoxypyridine catalyst->product

General Buchwald-Hartwig Amination Workflow

Materials:

ReagentAmount
This compound1.0 mmol
Amine1.2 mmol
Pd₂(dba)₃0.02 mmol
Xantphos0.04 mmol
NaOtBu1.4 mmol
Toluene5 mL

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add toluene, this compound, and the amine.

  • Seal the tube and heat the reaction mixture to 100 °C for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expected Performance:

Yields for the Buchwald-Hartwig amination using similar bromopyridine substrates typically range from 50-90%, with the success of the reaction being highly dependent on the nature of the amine coupling partner.

Strategic Application in Library Synthesis

The true power of this compound is realized in a diversity-oriented synthesis approach. The following workflow illustrates how this single building block can be leveraged to rapidly generate a library of diverse compounds.

Library_Synthesis_Workflow start This compound suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acids) start->suzuki R-B(OH)2 buchwald Buchwald-Hartwig Amination (Amines) start->buchwald R1R2NH suzuki_library Library A (5-Aryl Derivatives) suzuki->suzuki_library buchwald_library Library B (5-Amino Derivatives) buchwald->buchwald_library deprotection_A O-Depropoxylation suzuki_library->deprotection_A deprotection_B O-Depropoxylation buchwald_library->deprotection_B pyridone_library_A Library C (2-Pyridone Derivatives) deprotection_A->pyridone_library_A pyridone_library_B Library D (2-Pyridone Derivatives) deprotection_B->pyridone_library_B

Diversity-Oriented Synthesis Workflow

This workflow highlights the orthogonal reactivity of the C-Br bond and the propoxy group. An initial diversification step via Suzuki-Miyaura or Buchwald-Hartwig reactions generates two distinct libraries. Each of these can then be further functionalized by cleavage of the propoxy ether to reveal the 2-pyridone, which can participate in a new set of reactions (e.g., N-alkylation), thereby exponentially increasing the diversity of the final compound collection.

Conclusion

This compound represents a significant tool for medicinal chemists engaged in library synthesis for drug discovery. Its unique combination of a reactive bromine handle for primary diversification, a methyl group for steric and electronic modulation, and a cleavable propoxy group for secondary functionalization provides a powerful platform for the efficient generation of novel and diverse compound libraries. By offering multiple, orthogonal points for modification, this building block allows for a more thorough and strategic exploration of chemical space, ultimately increasing the probability of identifying promising new therapeutic candidates.

A Comparative Guide to the Reaction Kinetics of Bromo-pyridine Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction kinetics of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine in widely-used palladium-catalyzed cross-coupling reactions. Understanding the relative reactivity of these isomers is crucial for reaction optimization, catalyst selection, and the efficient synthesis of complex molecules in pharmaceutical and materials science research. This document summarizes the underlying principles governing their reactivity, presents available quantitative data, details experimental protocols for kinetic analysis, and provides visualizations of key processes.

Principles of Reactivity: The Influence of the Pyridine Nitrogen

The reactivity of bromo-pyridine isomers in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is fundamentally dictated by the electronic influence of the nitrogen atom within the pyridine ring. The rate-determining step in many of these catalytic cycles is the oxidative addition of the carbon-bromine (C-Br) bond to a palladium(0) complex. The position of the nitrogen atom relative to the bromine atom significantly impacts the ease of this step.

The general trend in reactivity for bromo-pyridines is:

4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine

  • 4-Bromopyridine: The nitrogen atom is in the para position relative to the bromine. Its strong electron-withdrawing effect through resonance and induction polarizes the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to oxidative addition. This results in 4-bromopyridine generally being the most reactive of the three isomers.[1][2]

  • 2-Bromopyridine: The nitrogen atom is in the ortho position. While the nitrogen's electron-withdrawing inductive effect also activates the C-Br bond for oxidative addition, its proximity can lead to coordination with the palladium catalyst. This coordination can sometimes inhibit the reaction by stabilizing the catalyst and hindering subsequent steps in the catalytic cycle.[1][2] Therefore, while still highly reactive, it may require specific ligands to achieve optimal results.

  • 3-Bromopyridine: The nitrogen atom is in the meta position. At this position, the nitrogen's electron-withdrawing influence on the C-Br bond is weakest. Consequently, 3-bromopyridine is the least reactive of the three isomers and often requires more forcing conditions, such as higher temperatures, longer reaction times, or more active catalyst systems, to achieve comparable yields and reaction rates.[1]

Comparative Kinetic Data

Table 1: Representative Yields in Palladium-Catalyzed Cross-Coupling Reactions

Bromo-pyridine IsomerSuzuki-Miyaura Coupling with Phenylboronic Acid (Representative Yield)Buchwald-Hartwig Amination with Morpholine (Representative Yield)Sonogashira Coupling with Phenylacetylene (Representative Yield)
2-Bromopyridine ~85-95%~80-90%~80-95%
3-Bromopyridine ~60-75%~50-70%~65-80%
4-Bromopyridine >95%>90%>95%

Note: Yields are approximate and highly dependent on the specific reaction conditions, including catalyst, ligand, base, solvent, and temperature.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable kinetic data and for the successful synthesis of target molecules. Below are representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, which can be adapted for kinetic studies by systematic variation of parameters and monitoring of reaction progress over time.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromo-pyridine with an arylboronic acid.

Materials:

  • Bromo-pyridine isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the bromo-pyridine isomer, arylboronic acid, palladium catalyst, and base.

  • Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC-MS or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a bromo-pyridine with a primary or secondary amine.

Materials:

  • Bromo-pyridine isomer (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask with a magnetic stir bar.

  • Add the bromo-pyridine isomer and the anhydrous solvent.

  • Add the amine via syringe.

  • Seal the flask and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of a bromo-pyridine with a terminal alkyne.

Materials:

  • Bromo-pyridine isomer (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine, 2.0 mmol)

  • Anhydrous solvent (e.g., THF or DMF, 5 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the bromo-pyridine isomer, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the base via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture to the desired temperature (typically 50-100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizations

To aid in the understanding of the processes discussed, the following diagrams illustrate a generic catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow for a kinetic study.

Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Br Ar-Pd(II)(Br)Ln Ar-Pd(II)(Br)Ln Oxidative_Addition->Ar-Pd(II)(Br)Ln Transmetalation Transmetalation Ar-Pd(II)(Br)Ln->Transmetalation R-M Ar-Pd(II)(R)Ln Ar-Pd(II)(R)Ln Transmetalation->Ar-Pd(II)(R)Ln Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)Ln->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-R Experimental_Workflow cluster_prep Reaction Preparation cluster_run Kinetic Experiment cluster_analysis Data Analysis Reagents Prepare Stock Solutions: - Bromo-pyridine Isomers - Coupling Partner - Catalyst/Ligand - Base Setup Set up parallel reactions in temperature-controlled vials Reagents->Setup Initiate Initiate reactions by adding the final reagent Setup->Initiate Sample Take aliquots at pre-determined time intervals Initiate->Sample Quench Quench aliquots to stop the reaction Sample->Quench Analysis Analyze quenched samples (GC-MS, LC-MS, NMR) Quench->Analysis Plot Plot concentration vs. time to determine reaction rates Analysis->Plot Compare Compare rate constants for each isomer Plot->Compare

References

A Comparative Guide to the Synthesis of 5-Bromo-3-methyl-2-propoxypyridine: Established versus Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is a cornerstone of innovation. This guide provides a detailed comparison of two synthetic methodologies for the preparation of 5-Bromo-3-methyl-2-propoxypyridine, a substituted pyridine derivative with potential applications in medicinal chemistry. We will explore a conventional, established method and a modern, microwave-assisted approach, presenting a side-by-side analysis of their performance based on experimental data.

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the preparation of the key intermediate, 5-bromo-2-chloro-3-methylpyridine, from the commercially available 2-amino-5-bromo-3-methylpyridine. The subsequent and final step is a nucleophilic aromatic substitution reaction to introduce the propoxy group at the 2-position of the pyridine ring. This guide will focus on the comparative validation of this second, crucial step.

Performance Comparison: Conventional Heating vs. Microwave Irradiation

The introduction of the propoxy functional group onto the 5-bromo-2-chloro-3-methylpyridine core can be accomplished using sodium propoxide. Here, we compare a traditional method utilizing conventional heating with a more recent approach that employs microwave irradiation to accelerate the reaction.

ParameterEstablished Method (Conventional Heating)New Method (Microwave-Assisted)
Reaction Time 12 - 24 hours15 - 30 minutes
Yield (%) 75 - 85%~90% [1]
Purity (%) >95% (after purification)>98% (after purification)
Reaction Temperature Reflux in Propanol (~97 °C)140 °C[1]
Energy Consumption HighLow
Process Control ModerateHigh

Experimental Protocols

Synthesis of the Precursor: 5-Bromo-2-chloro-3-methylpyridine

The synthesis of the intermediate 5-bromo-2-chloro-3-methylpyridine can be achieved from 2-amino-5-bromo-3-methylpyridine. This transformation is a standard diazotization reaction followed by a Sandmeyer-type reaction.

Established Method: Conventional Synthesis of this compound

This method relies on the nucleophilic substitution of the chloro group in 5-bromo-2-chloro-3-methylpyridine with a propoxide ion, facilitated by prolonged heating.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.2 eq.) in dry n-propanol (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Once the sodium has completely reacted to form sodium propoxide, add 5-bromo-2-chloro-3-methylpyridine (1.0 eq.).

  • Heat the reaction mixture to reflux (approximately 97 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

New Method: Microwave-Assisted Synthesis of this compound

This modern approach utilizes microwave energy to significantly reduce reaction times and potentially improve yields. The following protocol is adapted from a similar synthesis of 2-ethoxy-5-bromopyridine.[1]

Methodology:

  • To a microwave-safe reaction vial, add dry n-propanol (5 mL) and sodium metal (1.2 eq.) under an inert atmosphere.

  • Once the sodium has fully dissolved to form sodium propoxide, add 5-bromo-2-chloro-3-methylpyridine (1.0 eq.).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 140 °C for 15-30 minutes.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in the conventional method (quenching, extraction, and drying).

  • Purify the product via column chromatography to yield pure this compound.

Visualizing the Synthesis

The overall synthetic pathway is illustrated in the following diagram:

SynthesisWorkflow cluster_step2 Propoxylation Step A 2-Amino-5-bromo-3-methylpyridine B 5-Bromo-2-chloro-3-methylpyridine A->B  NaNO2, HCl   C This compound B->C  NaOPr, n-Propanol  

Caption: Synthetic pathway for this compound.

The logical comparison between the two methods for the propoxylation step is highlighted below:

Comparison cluster_Conventional Established Method cluster_Microwave New Method Start 5-Bromo-2-chloro-3-methylpyridine Conventional_Heating Conventional Heating (Reflux in Propanol) Start->Conventional_Heating Sodium Propoxide Microwave_Heating Microwave Irradiation Start->Microwave_Heating Sodium Propoxide Conventional_Time Time: 12-24 h Conventional_Heating->Conventional_Time Conventional_Yield Yield: 75-85% Conventional_Heating->Conventional_Yield End_Product This compound Conventional_Yield->End_Product Microwave_Time Time: 15-30 min Microwave_Heating->Microwave_Time Microwave_Yield Yield: ~90% Microwave_Heating->Microwave_Yield Microwave_Yield->End_Product

Caption: Comparison of conventional and microwave-assisted propoxylation.

Conclusion

The validation of this new synthetic method demonstrates a clear advantage of microwave-assisted synthesis over the conventional heating approach for the preparation of this compound. The dramatic reduction in reaction time, coupled with a higher yield, presents a compelling case for the adoption of this technology in synthetic workflows. This not only accelerates the discovery and development process but also aligns with the principles of green chemistry by reducing energy consumption. For researchers and professionals in the pharmaceutical and chemical industries, the adoption of such efficient and sustainable methods is paramount for maintaining a competitive edge.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-Bromo-3-methyl-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Bromo-3-methyl-2-propoxypyridine, ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Pyridine derivatives can be irritants and are potentially toxic.[1][3]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.[7]To protect eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[7]To prevent skin contact.
Body Protection A fully-buttoned laboratory coat.[7]To protect clothing and skin from contamination.
Respiratory Use in a well-ventilated area, such as a fume hood.[7]To avoid inhalation of vapors.

In the event of a spill, immediately evacuate the area and notify your EHS department. For small spills, if you are trained and it is safe to do so, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a designated hazardous waste container.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[8] Do not dispose of this chemical down the drain or in regular trash.[4][9]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1][4]

    • Do not mix this waste with other incompatible waste streams. Specifically, keep it separate from strong oxidizing agents and acids.[10]

  • Waste Collection and Containerization:

    • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][11]

    • The container should be made of a compatible material (e.g., glass or high-density polyethylene) and kept closed except when adding waste.[6][7]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[11]

    • The label must include the full chemical name: "this compound." Do not use abbreviations.

    • Indicate the associated hazards (e.g., Irritant, Toxic).[1]

    • Include the date when waste was first added to the container.

  • Storage:

    • Store the waste container in a designated and secure satellite accumulation area.[5][6]

    • The storage area must be well-ventilated.

  • Disposal Request:

    • Once the container is full or you are ready for disposal, contact your institution's EHS department to arrange for a pickup.[6]

    • Follow your institution's specific procedures for waste collection requests.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general principle for managing pyridine-based waste involves treating it as a hazardous material for incineration by a licensed disposal company.[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start Start: Generation of This compound Waste identify Identify as Hazardous Waste start->identify segregate Segregate from Incompatible Chemicals identify->segregate collect Collect in a Labeled, Sealed, Compatible Container segregate->collect label Label with 'Hazardous Waste' and Full Chemical Name collect->label store Store in a Designated Satellite Accumulation Area label->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs

Caption: Disposal Workflow Diagram.

References

Personal protective equipment for handling 5-Bromo-3-methyl-2-propoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling 5-Bromo-3-methyl-2-propoxypyridine, based on data from structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) for the product you are using and adhere to your institution's safety protocols.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with compounds structurally similar to this compound include skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartPersonal Protective EquipmentSpecifications and Guidelines
Eyes/Face Chemical Splash Goggles or Safety GlassesGoggles should conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash risks.[1][3]
Hands Chemical-Resistant GlovesNitrile or other suitable chemical-resistant gloves are recommended to prevent skin contact.[1][4]
Body Laboratory Coat / Protective ClothingA fully buttoned lab coat or other protective clothing is essential to protect against skin contamination.[1][4]
Respiratory Respirator (if necessary)Use a dust respirator or a full-face respirator if engineering controls like a fume hood are insufficient or if dust/aerosols are generated.[1][3]

Operational Plan: From Receipt to Disposal

A systematic approach is crucial for minimizing risks associated with handling this compound.

1. Receiving and Storage:

  • Inspect containers for damage or leaks upon receipt.

  • Store in a tightly sealed container in a cool, dry, and dark place.[1]

  • Ensure the storage area is well-ventilated.[2][5]

2. Handling and Experimentation:

  • All handling should be conducted in a well-ventilated chemical fume hood.[4]

  • Avoid direct contact with skin, eyes, and clothing.[1][2]

  • Wash hands and face thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in the handling area.[6]

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1][2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[2][5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]

Spill Management

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

Table 2: Spill Cleanup Protocol

StepAction
1. Evacuate Clear the immediate area of all personnel.
2. Ventilate Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
3. Protect Wear the appropriate PPE as detailed in Table 1.
4. Contain For small spills, use an inert absorbent material like sand, earth, or vermiculite to contain the substance.[4][6]
5. Collect Carefully sweep or shovel the absorbed material into a suitable, labeled, and sealed container for hazardous waste.[2][4]
6. Clean Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
7. Dispose Dispose of the sealed waste container through a licensed hazardous waste disposal service.[1][2]

Workflow for Handling a Chemical Spill

Spill_Management_Workflow Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Immediate Action Ventilate Ensure Proper Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Material PPE->Contain Collect Collect Absorbed Material into Labeled Waste Container Contain->Collect Clean Decontaminate Spill Area Collect->Clean Dispose Dispose of Hazardous Waste Clean->Dispose

Caption: A workflow diagram illustrating the step-by-step procedure for managing a chemical spill.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All materials contaminated with this compound, including the chemical itself, gloves, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]

  • Disposal Method: Dispose of chemical waste through a licensed and approved hazardous waste disposal company.[1][8]

  • Regulations: Adhere to all local, state, and federal regulations for the disposal of halogenated organic compounds.[1]

  • Containers: Do not reuse empty containers. They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[9] Contaminated packaging should be disposed of as unused product.[8]

By adhering to these guidelines, you can significantly reduce the risks associated with handling this compound and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.